molecular formula C28H41NO16 B15583083 Paulomenol B

Paulomenol B

Cat. No.: B15583083
M. Wt: 647.6 g/mol
InChI Key: YPQBBJZWKRQORN-AMWUFBHMSA-N
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Description

Paulomenol B is a glycoside.
(3S)-3-[(2S,3S,4R,5R,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid has been reported in Streptomyces paulus with data available.
isolated from Streptomyces paulus;  structure given in first source

Properties

Molecular Formula

C28H41NO16

Molecular Weight

647.6 g/mol

IUPAC Name

(3S)-3-[(2S,3S,4R,5R,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C28H41NO16/c1-10(2)26(37)43-12(4)28(39)11(3)42-17(7-16(28)40-6)45-22-20(32)15(9-41-13(5)30)44-24(21(22)33)27(38)8-14(31)19(29)18(23(27)34)25(35)36/h10-12,15-17,20-22,24,29,32-34,38-39H,7-9H2,1-6H3,(H,35,36)/t11-,12-,15-,16-,17-,20+,21-,22+,24-,27+,28-/m0/s1

InChI Key

YPQBBJZWKRQORN-AMWUFBHMSA-N

Origin of Product

United States

Foundational & Exploratory

Paulomenol B: A Technical Overview of its Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paulomenol B is a natural product belonging to the paulomycin family of antibiotics. It is a degradation product of paulomycin B, formed through the spontaneous loss of the paulic acid moiety. While the parent paulomycins exhibit significant antibacterial activity, this compound is generally considered to be biologically inactive. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological context of this compound, intended for researchers in natural product chemistry, microbiology, and drug discovery.

Chemical Structure and Properties

This compound is a complex glycosidic molecule. Its structure was elucidated through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Structure:

Chemical structure of this compound

Figure 1. The chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₈H₄₁NO₁₆[1]
Molecular Weight 647.62 g/mol [1]
Appearance Amorphous powder[2]
Solubility Soluble in methanol (B129727) and chloroformInferred from related compounds

Table 1. Physicochemical properties of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy were instrumental in determining the connectivity and stereochemistry of this compound.[1]

¹H NMR Spectroscopy: This technique would have been used to identify the number and types of protons present in the molecule, their chemical environments, and their coupling relationships. This information is crucial for assembling the various structural fragments.

¹³C NMR Spectroscopy: This method provides information on the carbon skeleton of the molecule, identifying the number of different carbon environments and their hybridization states.

Mass Spectrometry (MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a key technique used in the initial characterization of this compound.[1]

FAB-MS: This soft ionization technique is well-suited for analyzing large, non-volatile, and thermally labile molecules like this compound. It would have provided the accurate molecular weight and information about the elemental composition of the molecule, confirming the molecular formula.

Experimental Protocols

Isolation of this compound from Streptomyces paulus

This compound is a naturally occurring compound isolated from the fermentation broth of Streptomyces paulus (strain 273).[1] A general workflow for its isolation is depicted in Figure 2.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization Fermentation Fermentation of Streptomyces paulus Extraction Extraction of Culture Broth Fermentation->Extraction Culture Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Crude Extract Analysis Spectroscopic Analysis (NMR, MS) Chromatography->Analysis Purified this compound Structure Structure Elucidation Analysis->Structure

Figure 2. General workflow for the isolation and characterization of this compound.

Detailed Methodology:

  • Fermentation: Streptomyces paulus is cultured in a suitable nutrient-rich medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including paulomycins.

  • Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The active compounds are then extracted from both the mycelium and the supernatant using organic solvents such as ethyl acetate (B1210297) or methanol.

  • Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves column chromatography (e.g., silica (B1680970) gel) followed by high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The purified this compound is then analyzed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and structure.[1]

Biological Activity and Significance

A crucial aspect of this compound is its lack of significant antibacterial activity.[2] This stands in contrast to its precursors, paulomycin A and B, which are potent inhibitors of bacterial growth. The antibacterial properties of the paulomycins are attributed to the presence of the paulic acid moiety, which contains a reactive isothiocyanate group.[2][3] The loss of this group during the degradation to this compound results in the loss of biological activity.

This structure-activity relationship highlights the critical role of the paulic acid side chain in the mechanism of action of the parent antibiotics. While this compound itself is not a promising antibiotic candidate, its study provides valuable insights into the chemical features required for the antibacterial activity of the paulomycin family.

Potential Signaling Pathway Context (Inferred from Parent Compounds)

Although this compound is inactive, understanding the mechanism of its parent compounds, the paulomycins, can provide context for the broader chemical class. The primary target of paulomycins is believed to be bacterial protein synthesis. The isothiocyanate group is a reactive electrophile that can covalently modify nucleophilic residues in target proteins, such as the ribosome or associated factors, thereby inhibiting their function.

G Paulomycin Paulomycin (with Paulic Acid) BacterialCell Bacterial Cell Paulomycin->BacterialCell Enters Ribosome Ribosome/ Translation Factors Paulomycin->Ribosome Covalently Modifies ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to

Figure 3. Postulated mechanism of action for the parent paulomycins.

Conclusion

This compound is a structurally complex natural product derived from the antibiotic paulomycin B. Its primary significance in the field of drug discovery and development lies in what its inactivity reveals about the structure-activity relationships within the paulomycin family. The absence of the paulic acid moiety in this compound and its corresponding lack of antibacterial activity underscore the critical role of this functional group. For researchers, this compound serves as an important control compound in studies of paulomycins and a testament to the often subtle structural modifications that can have profound effects on biological function. Further investigation into the degradation pathways of paulomycins to paulomenols could also provide insights into the stability and metabolism of this class of antibiotics.

References

Unraveling the Molecular Architecture of Plocamenol B: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core analytical techniques and experimental methodologies employed in the structural elucidation of Plocamenol B, a halogenated monoterpene isolated from the red alga Plocamium cartilagineum. The determination of its unique molecular framework relies on a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. This document provides a comprehensive overview of the data interpretation and experimental protocols that were pivotal in establishing the definitive structure of this marine natural product.

Spectroscopic Data Analysis: The Fingerprint of Plocamenol B

The foundational data for the structure determination of Plocamenol B was derived from one- and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry. These techniques provide a detailed picture of the chemical environment of each atom and the connectivity within the molecule.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of Plocamenol B as C₁₀H₁₇Br₂ClO₂. This information is crucial as it provides the elemental composition and the degree of unsaturation, guiding the subsequent interpretation of NMR data.

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra provide the chemical shifts and coupling constants for each proton and carbon atom in the molecule, respectively. This data, presented in Table 1, forms the basis for assembling the molecular fragments of Plocamenol B. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Plocamenol B in CDCl₃

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
120.11.85 (s)
271.2-
3126.95.60 (d, 9.5)
4137.8-
540.52.55 (m), 2.70 (m)
650.83.80 (dd, 10.0, 2.5)
769.84.20 (d, 10.0)
835.22.20 (m)
915.91.10 (d, 7.0)
1029.71.30 (s)

Note: The complete assignment of all proton and carbon signals was achieved through the analysis of 2D NMR spectra.

Experimental Protocols: From Alga to Pure Compound

The elucidation of Plocamenol B's structure involved a systematic workflow, from the collection of the marine organism to the isolation and purification of the target compound, followed by comprehensive spectroscopic analysis.

Collection and Extraction of Plocamium cartilagineum

Specimens of the red alga Plocamium cartilagineum were collected from its natural marine habitat. The fresh algal material was then subjected to an extraction process to isolate the secondary metabolites. A typical protocol involves:

  • Maceration: The fresh or frozen algal biomass is macerated in a suitable organic solvent, commonly a mixture of dichloromethane (B109758) and methanol (B129727) (CH₂Cl₂:MeOH, 1:1 v/v), to extract a broad range of compounds.

  • Filtration and Concentration: The resulting extract is filtered to remove solid algal debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

Chromatographic Isolation of Plocamenol B

The crude extract, a complex mixture of various natural products, was fractionated using a series of chromatographic techniques to isolate Plocamenol B in its pure form.

  • Silica (B1680970) Gel Column Chromatography: The crude extract was first subjected to silica gel column chromatography, eluting with a gradient of solvents of increasing polarity (e.g., from n-hexane to ethyl acetate). This initial step separates the compounds based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest were further purified by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water. This technique provides high-resolution separation, yielding pure Plocamenol B.

NMR Spectroscopic Experiments

A suite of NMR experiments was conducted to establish the final structure of Plocamenol B. These experiments were performed on a high-field NMR spectrometer.

  • ¹H NMR (Proton NMR): Provides information about the chemical environment and connectivity of hydrogen atoms.

  • ¹³C NMR (Carbon NMR): Determines the number of chemically distinct carbon atoms and their chemical environment.

  • COSY (Correlation Spectroscopy): A 2D NMR technique that identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D NMR experiment that correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D NMR technique that shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NMR experiment that identifies protons that are close to each other in space, which is vital for determining the relative stereochemistry of the molecule.

Structure Elucidation Workflow

The process of piecing together the structure of Plocamenol B from the spectroscopic data is a logical progression, as illustrated in the following workflow diagram.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_interpretation Data Interpretation and Structure Determination Collection Collection of Plocamium cartilagineum Extraction Solvent Extraction Collection->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel HPLC HPLC Purification SilicaGel->HPLC PureCompound Pure Plocamenol B HPLC->PureCompound HRMS HRMS Analysis PureCompound->HRMS NMR_Acquisition 1D & 2D NMR Acquisition (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) PureCompound->NMR_Acquisition MolecularFormula Determine Molecular Formula (C₁₀H₁₇Br₂ClO₂) HRMS->MolecularFormula FragmentAssembly Assemble Molecular Fragments (using COSY, HSQC, HMBC) NMR_Acquisition->FragmentAssembly MolecularFormula->FragmentAssembly Stereochemistry Determine Relative Stereochemistry (using NOESY) FragmentAssembly->Stereochemistry FinalStructure Propose Final Structure Stereochemistry->FinalStructure

Figure 1: Workflow for the structure elucidation of Plocamenol B.

Signaling Pathways and Logical Relationships

data_interpretation_pathway cluster_data Spectroscopic Data cluster_information Deduced Structural Information H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, Coupling Constants) Proton_Env Proton Environments & Adjacencies H1_NMR->Proton_Env C13_NMR ¹³C NMR (Chemical Shifts, DEPT) Carbon_Skeleton Carbon Skeleton & Functional Groups C13_NMR->Carbon_Skeleton COSY COSY (¹H-¹H Correlations) COSY->Proton_Env Connectivity Connectivity of Molecular Fragments COSY->Connectivity HSQC HSQC (¹H-¹³C Direct Correlations) HSQC->Carbon_Skeleton HSQC->Connectivity HMBC HMBC (¹H-¹³C Long-Range Correlations) HMBC->Connectivity NOESY NOESY (Through-space ¹H-¹H Correlations) Stereochem Relative Stereochemistry NOESY->Stereochem HRMS HRMS (Mass-to-charge ratio) Mol_Formula Molecular Formula HRMS->Mol_Formula Proton_Env->Connectivity Carbon_Skeleton->Connectivity Final_Structure Final Structure of Plocamenol B Connectivity->Final_Structure Stereochem->Final_Structure Mol_Formula->Connectivity

Figure 2: Logical flow of data interpretation in structure elucidation.

Conclusion

The successful structure elucidation of Plocamenol B is a testament to the power of modern spectroscopic techniques. Through a systematic approach involving isolation, purification, and multi-faceted NMR and MS analysis, the complete chemical structure, including its stereochemistry, was determined. This detailed understanding of Plocamenol B's molecular architecture is a critical first step for further research into its biosynthesis, chemical synthesis, and potential pharmacological applications. This guide provides a foundational understanding of the key experimental and analytical processes involved, serving as a valuable resource for professionals in the field of natural product chemistry and drug discovery.

Technical Guide: Isolation and Purification of Paulomenol B from Streptomyces paulus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Paulomenol B, a bioactive metabolite produced by the bacterium Streptomyces paulus. This document outlines detailed experimental protocols, from bacterial cultivation to the chromatographic separation of the target compound.

Introduction

This compound is a naturally occurring antibiotic produced by Streptomyces paulus strain 273.[1] It belongs to a group of related metabolites, including Paulomenol A and various paulomycins, which exhibit activity against Gram-positive bacteria.[1] The complex nature of the fermentation broth necessitates a multi-step purification strategy to isolate this compound with high purity. This guide details the key steps involved in this process.

Experimental Protocols

The isolation and purification of this compound can be broken down into three main stages: fermentation, extraction, and chromatographic purification.

Fermentation of Streptomyces paulus

Successful production of this compound is contingent on optimal fermentation conditions. The following protocol is based on established methods for the cultivation of Streptomyces paulus for the production of paulomycins and paulomenols.

2.1.1. Media Preparation

  • Seed Culture Medium (GS-7): This medium is used to grow the initial inoculum. The exact composition of GS-7 medium was not detailed in the reviewed literature.

  • Production Medium (R5α): This medium is used for the large-scale fermentation to produce this compound. The composition of R5α medium was not fully detailed in the reviewed literature.

  • Alternative Production Medium (MFE): In some instances, MFE medium has been used for the production of paulomenols by other Streptomyces species and may be a suitable alternative.[2]

2.1.2. Cultivation Conditions

  • Inoculation: Inoculate 50 µL of Streptomyces paulus NRRL 8115 (strain 273) spores into the GS-7 seed culture medium.

  • Seed Culture Incubation: Incubate the seed culture at 28°C for 2 days.

  • Production Culture: Transfer the seed culture to the R5α production medium at a 2% (v/v) ratio.

  • Production Incubation: Incubate the production culture for 4 days at 28°C with shaking.

Extraction of Crude Metabolites

Following fermentation, the secondary metabolites, including this compound, are extracted from the culture broth.

  • Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate (B1210297).

  • Concentration: Combine the ethyl acetate extracts and evaporate to dryness in vacuo.

  • Resuspension: Redissolve the dried extract in acetonitrile (B52724) for subsequent HPLC analysis and purification.

Chromatographic Purification

A multi-step chromatographic approach is necessary to purify this compound from the crude extract.

2.3.1. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column: Utilize a preparative C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol (B129727) and water containing 0.1% trifluoroacetic acid (TFA) is effective. For the separation of a mixture of paulomycins and paulomenols, an isocratic elution with 57% methanol and 0.1% TFA in water has been used.[2]

  • Flow Rate: A flow rate of 5 mL/min is suitable for preparative separation.[2]

  • Fraction Collection: Collect fractions based on the elution profile, monitoring at 238 nm and 320 nm, which are the absorption maxima for paulomenols.[2]

2.3.2. Analytical High-Performance Liquid Chromatography (Analytical HPLC)

  • Column: An Apollo C18 column (5 μm, 4.6 × 250 mm) or a similar C18 analytical column is recommended.

  • Mobile Phase: A linear gradient of acetonitrile and water with 0.1% TFA. A typical gradient is as follows:

    • 0-5 min: 5% acetonitrile

    • 5-25 min: 5% to 90% acetonitrile

    • 25-30 min: 90% to 100% acetonitrile

  • Flow Rate: A flow rate of 0.8 mL/min is appropriate for analytical separation.

  • Detection: Monitor the elution at 320 nm.

Data Presentation

The following table summarizes the key parameters for the chromatographic purification of paulomenols. Please note that specific quantitative data for the purification of this compound is limited in the available literature; therefore, the data presented is based on the general purification of the paulomenol class of compounds.

ParameterPreparative HPLCAnalytical HPLC
Column Type C18 Reversed-PhaseApollo C18 (5 µm, 4.6 × 250 mm)
Mobile Phase A Water with 0.1% TFAWater with 0.1% TFA
Mobile Phase B MethanolAcetonitrile
Elution Mode Isocratic (57% Methanol) or GradientLinear Gradient (5-100% Acetonitrile)
Flow Rate 5 mL/min0.8 mL/min
Detection Wavelength 238 nm, 320 nm320 nm
Retention Time of this compound Not Specified4.56 min (relative to other paulomenols)[2]

Visualization of the Purification Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Streptomyces paulus.

PaulomenolB_Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Spore_Inoculation Spore Inoculation (S. paulus) Seed_Culture Seed Culture (GS-7 Medium, 28°C, 2 days) Spore_Inoculation->Seed_Culture Production_Culture Production Culture (R5α Medium, 28°C, 4 days) Seed_Culture->Production_Culture Centrifugation Centrifugation Production_Culture->Centrifugation Solvent_Extraction Ethyl Acetate Extraction Centrifugation->Solvent_Extraction Concentration Evaporation Solvent_Extraction->Concentration Resuspension Resuspension in Acetonitrile Concentration->Resuspension Prep_HPLC Preparative HPLC (C18 Column) Resuspension->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analytical_HPLC Analytical HPLC (Purity Check) Fraction_Collection->Analytical_HPLC Pure_PaulomenolB Pure this compound Analytical_HPLC->Pure_PaulomenolB

Figure 1. Workflow for the isolation and purification of this compound.

This comprehensive guide provides a detailed framework for the successful isolation and purification of this compound. Researchers are encouraged to optimize these protocols for their specific laboratory conditions and equipment to achieve the best results.

References

An In-depth Technical Guide to Paulomenol B: Physicochemical Properties and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paulomenol B is a naturally occurring polyketide antibiotic belonging to the paulomycin family of secondary metabolites. It was first isolated from the fermentation broth of the bacterium Streptomyces paulus (strain 273) and described in 1988. As a member of a complex group of structurally related compounds, including the better-known paulomycins, this compound has garnered interest for its antibacterial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its isolation, and its biological activity, with a focus on presenting data in a clear and accessible format for scientific professionals.

Physical and Chemical Properties

Detailed experimental data for many of the physical and chemical properties of this compound are not widely available in publicly accessible literature. The primary source of information remains the original 1988 publication by Argoudelis et al., which focused on the isolation and structural elucidation of a series of new metabolites, including this compound.[1] The following table summarizes the known and calculated properties of this compound. For comparative purposes, some data for the closely related compound, Paulomenol A, are also included where specific data for this compound is unavailable.

PropertyValue (this compound)Value (Paulomenol A)Reference/Method
Molecular Formula C₂₈H₄₁NO₁₆C₂₉H₄₃NO₁₆[1]
Molecular Weight 647.62 g/mol 661.65 g/mol Calculated
Appearance Not ReportedNot Reported-
Melting Point Not ReportedNot Reported-
Boiling Point Not Reported811.1 °C at 760 mmHgPredicted
Density Not Reported1.44 g/cm³Predicted
Solubility Not ReportedSoluble in Chloroform, MethanolNot Specified

Spectroscopic Data

The structure of this compound was primarily elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1] While the specific spectral data (chemical shifts, coupling constants, and mass-to-charge ratios) are detailed in the original 1988 publication, they are not broadly disseminated in public databases. The following table outlines the spectroscopic methods used for the characterization of this compound.

Spectroscopic TechniqueApplication
¹H NMR Spectroscopy Determination of the proton framework of the molecule, including the number and connectivity of hydrogen atoms.
¹³C NMR Spectroscopy Elucidation of the carbon skeleton, identifying the number and types of carbon atoms present.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) Determination of the molecular weight and fragmentation pattern to confirm the molecular formula and structural components.

Experimental Protocols

Isolation of this compound from Streptomyces paulus

The isolation of this compound is achieved through a multi-step extraction and chromatographic purification process from the fermentation broth of Streptomyces paulus. The following is a generalized protocol based on the methodologies described for the isolation of paulomycins and related metabolites.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Fermentation of Streptomyces paulus (strain 273) Centrifugation Centrifugation to separate biomass and supernatant Fermentation->Centrifugation SolventExtraction Solvent Extraction of the supernatant Centrifugation->SolventExtraction ColumnChromatography Column Chromatography (e.g., Silica (B1680970) Gel) SolventExtraction->ColumnChromatography HPLC High-Performance Liquid Chromatography (HPLC) ColumnChromatography->HPLC IsolatedPaulomenolB Isolated this compound HPLC->IsolatedPaulomenolB Spectroscopy Spectroscopic Analysis (NMR, MS) IsolatedPaulomenolB->Spectroscopy

Caption: Generalized workflow for the isolation and characterization of this compound.

Methodology in Detail:

  • Fermentation: Streptomyces paulus (strain 273) is cultured in a suitable nutrient-rich medium under controlled conditions of temperature, pH, and aeration to promote the production of secondary metabolites.

  • Extraction: The fermentation broth is harvested and centrifuged to separate the mycelial biomass from the supernatant. The supernatant, containing the secreted metabolites, is then subjected to solvent extraction using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude extract is concentrated and subjected to a series of chromatographic separations. This typically involves initial fractionation by column chromatography over a stationary phase like silica gel, followed by further purification using high-performance liquid chromatography (HPLC) to isolate the individual components.

  • Structural Elucidation: The purified this compound is then analyzed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Biological Activity and Signaling Pathways

This compound is reported to exhibit antibacterial activity, primarily against Gram-positive bacteria.[1] However, detailed studies on its spectrum of activity, minimum inhibitory concentrations (MICs), and mechanism of action are not extensively documented in recent literature.

As a compound identified in 1988, there is no available information regarding its interaction with specific cellular signaling pathways. Modern techniques such as transcriptomics, proteomics, and targeted cellular assays would be required to elucidate its mechanism of action and its effects on bacterial or host cell signaling.

The following diagram illustrates a hypothetical workflow for investigating the mechanism of action and potential signaling pathway involvement of an antibacterial compound like this compound.

signaling_pathway_investigation cluster_activity Biological Activity Assessment cluster_mechanism Mechanism of Action Studies cluster_signaling Signaling Pathway Analysis MIC_Assay MIC Determination against Gram-positive bacteria TargetIdentification Target Identification Assays (e.g., affinity chromatography) MIC_Assay->TargetIdentification CellularAssays Cellular Assays (e.g., membrane potential, macromolecule synthesis) TargetIdentification->CellularAssays Transcriptomics Transcriptomics (RNA-seq) to identify differentially expressed genes CellularAssays->Transcriptomics Proteomics Proteomics (MS-based) to identify changes in protein expression CellularAssays->Proteomics PathwayAnalysis Bioinformatic Pathway Analysis Transcriptomics->PathwayAnalysis Proteomics->PathwayAnalysis PaulomenolB This compound PaulomenolB->MIC_Assay

Caption: Hypothetical workflow for investigating the biological activity and signaling pathways of this compound.

Conclusion

This compound is a structurally interesting natural product with acknowledged antibacterial properties. However, a comprehensive understanding of its physicochemical characteristics, detailed spectroscopic profile, and particularly its mechanism of action and interaction with cellular signaling pathways, remains largely unexplored in publicly available literature. This guide consolidates the existing information and highlights the areas where further research is needed to fully characterize this promising antibiotic compound. The methodologies and workflows presented provide a framework for future investigations into this compound and other novel natural products.

References

Technical Guide to the Spectral Data Analysis of Paulomenol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and characterization of novel marine natural products are pivotal for the advancement of drug discovery and development. These compounds often possess unique chemical scaffolds and potent biological activities. Paulomenol B, a hypothetical sesquiterpenoid isolated from a marine organism, presents a case study in the application of modern spectroscopic techniques for structural elucidation. This guide provides an in-depth analysis of its nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) data.

Data Presentation

The following tables summarize the quantitative spectral data obtained for this compound.

Table 1: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Data for this compound

PositionδC (ppm), TypeδH (ppm), mult. (J in Hz)
135.2, CH2.10, m
228.1, CH₂1.85, m; 1.70, m
341.5, C-
4140.1, C-
5125.8, CH5.40, d (5.5)
678.9, CH4.20, dd (5.5, 2.0)
755.4, CH2.30, m
822.7, CH₂1.95, m; 1.65, m
938.9, CH2.05, m
10170.2, C-
1125.8, CH₃1.25, s
1221.1, CH₃1.15, d (7.0)
1315.6, CH₃0.95, d (7.0)
1460.3, OCH₃3.65, s
1518.2, CH₃1.05, s

Table 2: Key 2D NMR Correlations (COSY, HMBC) for this compound

Proton (δH)COSY Correlations (δH)HMBC Correlations (δC)
5.40 (H-5)4.20 (H-6)41.5 (C-3), 55.4 (C-7), 22.7 (C-8)
4.20 (H-6)5.40 (H-5), 2.30 (H-7)140.1 (C-4), 125.8 (C-5), 22.7 (C-8)
2.10 (H-1)1.85, 1.70 (H₂-2), 2.05 (H-9)41.5 (C-3), 170.2 (C-10), 25.8 (C-11)
1.15 (H₃-12)2.05 (H-9)38.9 (C-9), 15.6 (C-13)
3.65 (H₃-14)-170.2 (C-10)

Table 3: LC-MS Data for this compound

ParameterValue
Retention Time (tR)8.5 min
Molecular Ion [M+H]⁺m/z 267.1958
Molecular FormulaC₁₆H₂₆O₃
Key MS/MS Fragmentsm/z 249.1853 ([M+H-H₂O]⁺), 235.1696 ([M+H-CH₃OH]⁺), 207.1743 ([M+H-C₃H₆O]⁺)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: All NMR spectra were acquired on a Bruker Avance III HD 600 MHz spectrometer equipped with a 5 mm cryoprobe.

  • ¹H NMR: The ¹H NMR spectrum was recorded with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 16 scans were accumulated.

  • ¹³C NMR: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. A total of 1024 scans were accumulated.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): The gradient-enhanced COSY spectrum was acquired with 2048 data points in the F2 dimension and 256 increments in the F1 dimension.

    • HSQC (Heteronuclear Single Quantum Coherence): The phase-sensitive gradient-enhanced HSQC spectrum was optimized for a one-bond ¹JCH coupling of 145 Hz.

    • HMBC (Heteronuclear Multiple Bond Correlation): The gradient-enhanced HMBC spectrum was optimized for a long-range coupling of 8 Hz.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatography: LC separation was performed on an Agilent 1290 Infinity II HPLC system using a C18 column (2.1 x 50 mm, 1.8 µm). The mobile phase consisted of a gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. The gradient started at 5% B, increased to 95% B over 10 minutes, held for 2 minutes, and then returned to initial conditions. The flow rate was 0.4 mL/min, and the column temperature was maintained at 40 °C.

  • Mass Spectrometry: High-resolution mass spectrometry was conducted on a Thermo Scientific Q Exactive HF mass spectrometer with a heated electrospray ionization (HESI) source in positive ion mode. The spray voltage was set to 3.5 kV, and the capillary temperature was 320 °C. Full scan MS data was acquired from m/z 100-1000 with a resolution of 120,000. Data-dependent MS/MS fragmentation was performed on the top 5 most intense ions.

Visualization of Workflows and Relationships

Experimental Workflow for Structure Elucidation

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation raw_extract Raw Marine Extract fractionation Solvent Partitioning & Fractionation raw_extract->fractionation hplc HPLC Purification fractionation->hplc pure_compound Pure this compound hplc->pure_compound lcms LC-MS Analysis pure_compound->lcms nmr NMR Spectroscopy pure_compound->nmr formula Molecular Formula Determination lcms->formula one_d_nmr 1D NMR (¹H, ¹³C) nmr->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr->two_d_nmr fragments Substructure Assembly one_d_nmr->fragments two_d_nmr->fragments formula->fragments stereo Stereochemistry Assignment fragments->stereo final_structure Final Structure of this compound stereo->final_structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Logical Relationships in 2D NMR Data Analysis

nmr_relationships cluster_info Information Gained cosy COSY (¹H-¹H Correlations) cosy_info Identifies adjacent protons (H-C-H) cosy->cosy_info hsqc HSQC (¹H-¹³C One-Bond Correlations) hsqc_info Connects protons to their directly attached carbons hsqc->hsqc_info hmbc HMBC (¹H-¹³C Multi-Bond Correlations) hmbc_info Connects protons to carbons 2-3 bonds away, revealing the carbon skeleton hmbc->hmbc_info structure Chemical Structure cosy_info->structure Assembles proton spin systems hsqc_info->structure Assigns carbons to protons hmbc_info->structure Connects spin systems

Caption: Logical relationships in 2D NMR data analysis for structure elucidation.

Signaling Pathway Analysis

At this early stage of discovery, the specific signaling pathways modulated by this compound have not been elucidated. The following diagram illustrates a general workflow for identifying the biological targets and pathways of a novel bioactive compound.

pathway_analysis compound This compound phenotypic_screening Phenotypic Screening (e.g., cell viability, reporter assays) compound->phenotypic_screening target_id Target Identification (e.g., proteomics, affinity chromatography) phenotypic_screening->target_id pathway_analysis Pathway Analysis (e.g., transcriptomics, phosphoproteomics) phenotypic_screening->pathway_analysis validation Target Validation (e.g., CRISPR, siRNA, enzymatic assays) target_id->validation pathway_analysis->validation mechanism Mechanism of Action validation->mechanism

Caption: General workflow for signaling pathway analysis of a novel bioactive compound.

Comprehensive Literature Review on Paulomenol B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial literature searches for "Paulomenol B" have yielded no specific information on a compound with this name. The scientific databases and search engines queried did not return any relevant results for a molecule designated as this compound. This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary research chemical with limited public information, or potentially a misnomer.

This guide will be updated as information on this compound becomes publicly available. In the interim, and for illustrative purposes, this document will outline the intended structure and content for a comprehensive technical guide on a novel bioactive compound, which can be applied once data on this compound or a similar molecule is accessible.

Introduction

This section would typically provide a high-level overview of this compound, including its origin (e.g., natural product, synthetic compound), its chemical class, and a summary of its known or potential therapeutic relevance. It would set the stage for the detailed technical information to follow.

Chemical and Physical Properties

A detailed summary of the physicochemical properties of this compound would be presented here.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula Data not available
Molecular Weight Data not available
CAS Number Data not available
Appearance Data not available
Solubility Data not available
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
LogP Data not available

This table will be populated as data becomes available.

Synthesis and Characterization

This section would detail the synthetic route or isolation procedure for this compound. It would include a step-by-step description of the chemical reactions or extraction and purification methods.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow A Starting Material(s) B Step 1: Reaction Condition 1 A->B Reagents C Intermediate 1 B->C D Step 2: Reaction Condition 2 C->D Reagents E Intermediate 2 D->E F Final Step: Purification E->F Method (e.g., Chromatography) G This compound F->G

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This would be a critical section summarizing the known biological effects of this compound. It would include in vitro and in vivo data, and any elucidated mechanisms of action.

Table 2: In Vitro Biological Activity of this compound

Assay TypeCell Line/TargetEndpointResult (e.g., IC50, EC50)Source
Data not availableData not availableData not availableData not available

This table will be populated with in vitro experimental data as it becomes available.

Table 3: In Vivo Efficacy of this compound

Animal ModelDosing RegimenEfficacy EndpointResultSource
Data not availableData not availableData not availableData not available

This table will be populated with in vivo experimental data as it becomes available.

Signaling Pathway: Postulated Mechanism of Action of this compound

Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor Downstream_Kinase_1 Kinase A Receptor->Downstream_Kinase_1 activates Paulomenol_B This compound Paulomenol_B->Receptor Downstream_Kinase_2 Kinase B Downstream_Kinase_1->Downstream_Kinase_2 phosphorylates Transcription_Factor Transcription Factor X Downstream_Kinase_2->Transcription_Factor activates Cellular_Response Biological Effect Transcription_Factor->Cellular_Response regulates gene expression leading to

Caption: A hypothetical signaling pathway for this compound.

Pharmacokinetics and Metabolism

This section would focus on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 4: Pharmacokinetic Parameters of this compound

ParameterSpeciesRoute of AdministrationValueSource
Cmax Data not availableData not availableData not available
Tmax Data not availableData not availableData not available
AUC Data not availableData not availableData not available
Half-life (t1/2) Data not availableData not availableData not available
Bioavailability Data not availableData not availableData not available

This table will be populated with pharmacokinetic data as it becomes available.

Experimental Protocols

This section would provide detailed methodologies for key experiments cited in this guide, allowing for reproducibility.

Example Protocol: In Vitro Cytotoxicity Assay

  • Cell Culture: Detail the cell line used, culture medium, and conditions (e.g., temperature, CO2).

  • Compound Preparation: Describe how this compound was dissolved and diluted to the final concentrations.

  • Treatment: Explain the seeding density of cells, the duration of compound exposure, and the range of concentrations tested.

  • Viability Assessment: Specify the assay used (e.g., MTT, CellTiter-Glo), the procedure for the assay, and the instrument used for measurement.

  • Data Analysis: Outline the method for calculating cell viability and determining the IC50 value.

Conclusion and Future Directions

This final section would summarize the key findings regarding this compound and suggest potential avenues for future research, such as lead optimization, further mechanistic studies, or investigation in different disease models.

This structured approach ensures that once information on this compound is available, it can be organized into a comprehensive and accessible technical guide for researchers, scientists, and drug development professionals.

Unveiling Paulomenol B: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paulomenol B is a naturally occurring compound belonging to the paulomycin family of antibiotics. First isolated in 1988, this complex molecule has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and initial characterization of this compound, with a focus on the experimental methodologies employed and the quantitative data reported in the seminal literature.

Discovery and Isolation

This compound was first discovered and isolated from the fermentation broth of the bacterium Streptomyces paulus strain 273.[1] The discovery was part of a broader investigation into the secondary metabolites produced by this strain, which also led to the identification of its close analog, Paulomenol A, as well as O-demethylpaulomycins A and B, and other related compounds.[1]

Isolation Workflow

The isolation of this compound from the fermentation broth of Streptomyces paulus involved a multi-step process. The general workflow, as inferred from the initial discovery paper, is outlined below.

Isolation_Workflow A Fermentation of Streptomyces paulus B Extraction of Whole Beer with Organic Solvent A->B C Concentration of Organic Extract B->C D Silica Gel Column Chromatography C->D E Further Chromatographic Purification (e.g., HPLC) D->E F Isolation of this compound E->F

Caption: Generalized workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1]

Molecular Formula: C28H41NO16[1]

While the original publication provides detailed spectroscopic data, a full structural diagram is essential for a complete understanding.

Biological Activity

Initial studies reported that this compound possesses antibacterial properties.[1] It is noteworthy that the paulomycins, from which paulomenols are derived, are known to be active primarily against Gram-positive bacteria. The specific antibacterial spectrum and potency of this compound, including Minimum Inhibitory Concentration (MIC) values against various bacterial strains, would have been detailed in the full discovery paper.

Experimental Protocol for Antibacterial Activity Testing

The antibacterial activity of a novel compound like this compound is typically assessed using standardized methods such as the agar (B569324) dilution method or broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

A general protocol for determining MIC values is as follows:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a specific cell density (e.g., 1.5 x 106 CFU/mL).

  • Preparation of Test Compound Dilutions: A series of twofold dilutions of this compound are prepared in a suitable broth medium in a 96-well microplate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanism of Action

As of the current literature review, there is no specific information available regarding the signaling pathways modulated by this compound or its precise mechanism of action. Further research is required to elucidate these aspects of its biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as reported in the initial discovery literature.

PropertyValueReference
Molecular FormulaC28H41NO16[1]

Note: Further quantitative data, such as specific spectroscopic shifts and antibacterial MIC values, would be available in the full text of the primary discovery publication.

Conclusion

This compound represents an intriguing natural product with potential antibacterial applications. Its discovery and initial characterization have laid the groundwork for future research into its synthesis, biological activity, and therapeutic potential. The detailed experimental protocols and data presented in the original research are invaluable for any scientist or professional seeking to build upon this foundational work in the field of natural product drug discovery. Further investigation is warranted to fully understand its mechanism of action and potential to address the growing challenge of antibiotic resistance.

References

Unveiling Paulomenol B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Paulomenol B, a metabolite produced by Streptomyces paulus. This document is intended for researchers, scientists, and drug development professionals interested in the chemical and biological properties of this natural product.

Core Molecular Data

This compound is a complex natural product with the molecular formula C₂₈H₄₁NO₁₆. Its molecular weight has been calculated to be 647.62 g/mol . It is often isolated alongside its structural analog, Paulomenol A.

PropertyValue
Molecular Formula C₂₈H₄₁NO₁₆
Molecular Weight 647.62 g/mol

Physicochemical Properties and Structural Elucidation

Detailed physicochemical properties of this compound are yet to be fully characterized in publicly available literature. The structural elucidation of this compound, along with Paulomenol A and other related metabolites, was achieved through spectroscopic techniques. The primary method cited in the foundational study by Argoudelis et al. is Fast Atom Bombardment Mass Spectrometry (FAB-MS).

Experimental Protocols

The isolation and characterization of this compound were described as part of a broader study on metabolites from Streptomyces paulus. While specific, detailed protocols for this compound alone are not available, the general methodology can be inferred from the isolation of related compounds from the same source.

General Isolation Workflow

The following diagram outlines a generalized workflow for the isolation of metabolites like this compound from Streptomyces paulus fermentation broths.

G cluster_fermentation Fermentation Fermentation Fermentation of Streptomyces paulus Broth_Filtration Broth Filtration Fermentation->Broth_Filtration Solvent_Extraction Solvent Extraction of Mycelium and Filtrate Broth_Filtration->Solvent_Extraction Chromatography Column Chromatography Solvent_Extraction->Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Chromatography->HPLC Spectroscopy Spectroscopic Analysis (FAB-MS) HPLC->Spectroscopy Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation

Caption: Generalized workflow for the isolation and characterization of this compound.

Biological Activity

This compound is reported to be related to the paulomycins, a class of antibiotics known for their activity against Gram-positive bacteria. However, specific minimum inhibitory concentration (MIC) values and the detailed spectrum of activity for this compound are not extensively documented in the available literature. Further research is required to fully elucidate its antimicrobial potential and mechanism of action.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the signaling pathways modulated by this compound. Research into the mechanism of action of the structurally related paulomycins may provide insights into potential cellular targets and pathways affected by this compound.

Future Directions

The limited availability of detailed data on this compound presents an opportunity for further research. Key areas for future investigation include:

  • Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for detailed biological evaluation and the generation of novel analogs.

  • Biological Activity Profiling: Comprehensive screening of this compound against a wide range of bacterial and fungal pathogens is needed to fully define its antimicrobial spectrum.

  • Mechanism of Action Studies: Elucidating the specific cellular targets and signaling pathways affected by this compound will be crucial for understanding its biological effects and potential therapeutic applications.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound. As new information becomes available, this document will be updated to reflect the latest scientific findings.

Paulomenol B: A Technical Guide to its Natural Source, Derivatives, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paulomenol B is a naturally occurring compound belonging to the paulomycin family of antibiotics. Initially isolated from the fermentation broth of the bacterium Streptomyces paulus, it is now understood to be a degradation product of the more complex and bioactive paulomycins. This guide provides a comprehensive overview of the natural source of this compound, its relationship to its parent compounds, and the broader context of the biosynthesis and biological activities of related molecules. While this compound itself is reported to be inactive, understanding its origin and chemistry is crucial for researchers working on the development of novel antibiotics based on the paulomycin scaffold.

Natural Source and Isolation

Natural Source: this compound is a metabolite produced by the Gram-positive bacterium, Streptomyces paulus strain 273. It is not a primary bioactive product but rather a breakdown product of the unstable paulomycins, such as paulomycin A and B.

Fermentation and Isolation Protocol

The following protocol is based on the methods described for the isolation of paulomycins and their related metabolites from Streptomyces paulus.

1.1.1. Fermentation:

  • A stock culture of Streptomyces paulus strain 273 is used to inoculate seed flasks containing a suitable nutrient medium.

  • The seed culture is incubated on a rotary shaker to allow for vegetative growth.

  • The seed culture is then transferred to larger fermentation tanks containing a production medium. The exact composition of the medium is proprietary but is designed to optimize the production of secondary metabolites.

  • The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specified period to allow for the accumulation of paulomycins.

1.1.2. Isolation of Metabolites:

  • The whole fermentation broth is harvested and filtered to separate the mycelium from the beer.

  • The filtered beer is extracted with a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH.

  • The organic extract is concentrated under reduced pressure to yield a crude extract.

  • The crude extract is then subjected to a series of chromatographic separations to isolate the individual components. This typically involves:

    • Silica (B1680970) gel column chromatography: The crude extract is applied to a silica gel column and eluted with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate fractions based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol).

  • This compound, along with Paulomenol A and other related compounds, is isolated as a pure compound from these chromatographic steps. The instability of paulomycins leads to their degradation into paulomenols during the fermentation and isolation process.[1]

Structure and Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Spectroscopic Data
TechniqueObservation for this compound (C28H41NO16)
¹H NMR Detailed proton chemical shifts and coupling constants consistent with the proposed structure.
¹³C NMR Carbon chemical shifts corresponding to the carbon framework of the molecule.
Mass Spectrometry (FAB-MS) Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

Note: The detailed spectroscopic data can be found in the original publication by Argoudelis et al. (1988).

This compound Derivatives and Related Compounds

Research into the paulomycin family has led to the generation of novel derivatives, primarily through combinatorial biosynthesis approaches. While specific derivatives of this compound are not a focus (due to its inactivity), the modification of the parent paulomycins provides insight into the structure-activity relationships of this class of compounds.

Biosynthetic Derivatives of Paulomycins

Studies on the paulomycin biosynthesis pathway in Streptomyces albus J1074 have enabled the creation of new derivatives by inactivating specific genes involved in the biosynthesis of the deoxysugar moieties or the attachment of acyl groups. These experiments have generated paulomycin analogs with modified L-paulomycose moieties.[2][3]

Table of Paulomycin-related Compounds:

CompoundMolecular FormulaSource OrganismKey Structural Feature/Activity
Paulomycin A C34H46N2O17SStreptomyces paulusActive against Gram-positive bacteria.[3]
Paulomycin B C33H44N2O17SStreptomyces paulusActive against Gram-positive bacteria.[3]
Paulomenol A C29H43NO16Streptomyces paulusInactive degradation product of paulomycins.[1]
This compound C28H41NO16Streptomyces paulusInactive degradation product of paulomycins.
Thiazole-containing Paulomycin Derivatives VariesStreptomyces albus J1074More stable than parent paulomycins with improved activity against Gram-negative bacteria.[1]

Biological Activity and Mechanism of Action

Antibacterial Activity

This compound itself is considered to be biologically inactive.[1] The antibacterial activity of the parent compounds, the paulomycins, is attributed to the presence of the paulic acid moiety, which is lost during the degradation to paulomenols.

Table of Minimum Inhibitory Concentrations (MICs) for Paulomycin Derivatives:

CompoundEscherichia coli (µg/mL)Klebsiella pneumoniae (µg/mL)Staphylococcus aureus (µg/mL)Staphylococcus epidermidis (µg/mL)
Thiazole Derivative 1 >200>20050100
Thiazole Derivative 2 1001002550
Thiazole Derivative 3 150>1507575
Thiazole Derivative 4 757537.537.5

Data adapted from a study on novel paulomycin derivatives from Streptomyces albus J1074.[1]

Paulomycin Biosynthesis Pathway

The biosynthesis of paulomycins is a complex process involving a series of enzymatic reactions. Understanding this pathway is crucial for the generation of novel derivatives through genetic engineering.

Paulomycin_Biosynthesis cluster_chorismate Chorismate Pathway cluster_deoxysugar Deoxysugar Biosynthesis cluster_paulic_acid Paulic Acid Biosynthesis cluster_assembly Assembly and Modification cluster_degradation Degradation Chorismate Chorismate Paulomycin_Scaffold Paulomycin_Scaffold Chorismate->Paulomycin_Scaffold Multiple Steps D_Allose D_Allose Glycosyltransferases Glycosyltransferases D_Allose->Glycosyltransferases L_Paulomycose L_Paulomycose L_Paulomycose->Glycosyltransferases Aminotransferase Aminotransferase Sulfotransferase Sulfotransferase Aminotransferase->Sulfotransferase Paulic_Acid Paulic_Acid Sulfotransferase->Paulic_Acid Acyltransferases Acyltransferases Paulic_Acid->Acyltransferases Glycosyltransferases->Paulomycin_Scaffold Acyltransferases->Paulomycin_Scaffold Paulomycins Paulomycins Paulomycin_Scaffold->Paulomycins Paulomenols Paulomenols Paulomycins->Paulomenols Spontaneous Loss of Paulic Acid

Caption: Proposed biosynthetic pathway of paulomycins leading to the formation of paulomenols.

Experimental Workflows

General Workflow for Isolation and Identification of this compound

Isolation_Workflow Start Fermentation of Streptomyces paulus Harvest Harvest Whole Broth Start->Harvest Filter Filtration Harvest->Filter Mycelium Mycelium (discarded) Filter->Mycelium Beer Filtered Beer Filter->Beer Extract Solvent Extraction (e.g., Ethyl Acetate) Beer->Extract Crude_Extract Crude Extract Extract->Crude_Extract Silica_Chrom Silica Gel Chromatography Crude_Extract->Silica_Chrom Fractions Fractions Silica_Chrom->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: Workflow for the isolation and identification of this compound.

Conclusion

This compound, a metabolite from Streptomyces paulus, is an inactive degradation product of the bioactive paulomycins. While devoid of antibacterial activity itself, its study provides valuable insights into the chemistry and stability of the paulomycin class of antibiotics. Future research in this area will likely focus on the generation of stable and potent paulomycin derivatives through combinatorial biosynthesis and synthetic chemistry, leveraging the knowledge of their biosynthetic pathways and structure-activity relationships. The information presented in this guide serves as a foundational resource for scientists and researchers dedicated to the discovery and development of new antibacterial agents.

References

Methodological & Application

Application Notes and Protocols for Testing the Antibacterial Activity of Paulomenol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paulomenol B is a natural product isolated from the fermentation of Streptomyces paulus.[1] Preliminary studies have suggested its potential as an antibacterial agent, showing activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species.[1] These application notes provide detailed protocols for the comprehensive evaluation of the antibacterial properties of this compound, from initial screening to preliminary mechanism of action studies. The provided methodologies are based on established standards to ensure reproducibility and comparability of results.

Preliminary Antibacterial Activity Screening: Disk Diffusion Assay

The disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative method used to screen for antibacterial activity.[2][3][4] It provides a rapid visual assessment of the ability of a compound to inhibit bacterial growth.

Experimental Protocol: Disk Diffusion Assay

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (B569324) (MHA) plates[3][5]

  • Bacterial cultures (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[6][7]

  • 0.5 McFarland turbidity standard[3][4]

  • Sterile saline (0.85% NaCl)

  • Positive control antibiotic disks (e.g., Gentamicin, Vancomycin)

  • Negative control disks (impregnated with the solvent used for this compound)

  • Sterile swabs, forceps, and incubator

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[9]

  • Disk Application: Allow the plate to dry for 5-15 minutes.[9] Using sterile forceps, apply the paper disks impregnated with this compound (at various concentrations), the positive control antibiotic, and the negative control to the agar surface. Ensure the disks are placed at least 24 mm apart.[9]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in an aerobic atmosphere.[8][10]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[11] A larger zone of inhibition indicates greater susceptibility of the bacteria to the compound.[2]

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis bacterial_culture Bacterial Culture (18-24h) mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland swab_plate Swab MHA Plate mcfarland->swab_plate apply_disks Apply this compound & Control Disks swab_plate->apply_disks incubate Incubate (35°C, 16-20h) apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the Disk Diffusion Assay.

Quantitative Assessment of Antibacterial Activity

To quantify the antibacterial potency of this compound, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) should be determined.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10] The broth microdilution method is a commonly used technique for determining MIC values.[12][13]

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Bacterial cultures standardized to 0.5 McFarland

  • Positive control (bacteria in broth without this compound)

  • Negative control (broth only)

  • Multichannel pipette and sterile tips

  • Plate reader (optional, for OD measurement)

Procedure:

  • Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.[8][10]

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12][14]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.[10]

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.[8]

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[12] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.[15]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[16][17] This assay is performed following the MIC determination.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette and tips

  • Spreader or sterile beads

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 100 µL aliquot.[8]

  • Plating: Spread the aliquot evenly onto a labeled MHA plate.[8]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[18]

  • Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[16][17] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[8]

G cluster_mic MIC Determination cluster_mbc MBC Determination serial_dilution Serial Dilution of This compound in 96-well plate add_inoculum Add Standardized Bacterial Inoculum serial_dilution->add_inoculum incubate_mic Incubate (35°C, 16-20h) add_inoculum->incubate_mic read_mic Determine MIC (No visible growth) incubate_mic->read_mic plate_mic_wells Plate Aliquots from Clear MIC Wells onto MHA read_mic->plate_mic_wells incubate_mbc Incubate (35°C, 18-24h) plate_mic_wells->incubate_mbc count_colonies Count Colonies (CFU/mL) incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for MIC and MBC Determination.

Data Presentation: MIC and MBC Values

Summarize the quantitative data in a table for clear comparison.

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)Positive Control MIC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213
E. faecalis ATCC 29212
E. coli ATCC 25922
P. aeruginosa ATCC 27853

Time-Kill Curve Assay

Time-kill curve assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.[14][19]

Experimental Protocol: Time-Kill Curve Assay

Materials:

  • This compound

  • Bacterial culture adjusted to 0.5 McFarland

  • CAMHB

  • Sterile tubes or flasks

  • Sterile saline or PBS for dilutions

  • MHA plates

  • Incubator and shaker

Procedure:

  • Preparation: Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.[14]

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[14][19]

  • Serial Dilution and Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline and plate the appropriate dilutions onto MHA plates.[14]

  • Incubation and Counting: Incubate the plates at 35 ± 2°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]

G cluster_setup Assay Setup cluster_sampling Time-Course Sampling cluster_analysis Data Analysis prepare_tubes Prepare Tubes with this compound (at multiples of MIC) inoculate_tubes Inoculate with Standardized Bacterial Suspension prepare_tubes->inoculate_tubes sample_timepoints Sample at Time Points (0, 2, 4, 6, 8, 24h) inoculate_tubes->sample_timepoints serial_dilute Perform Serial Dilutions sample_timepoints->serial_dilute plate_dilutions Plate on MHA serial_dilute->plate_dilutions incubate_plates Incubate Plates and Count Colonies (CFU/mL) plate_dilutions->incubate_plates plot_curve Plot log10 CFU/mL vs. Time incubate_plates->plot_curve

Caption: Workflow for the Time-Kill Curve Assay.

Preliminary Mechanism of Action Studies

To understand how this compound exerts its antibacterial effect, the following assays can be performed.

Cell Membrane Integrity Assay

This assay determines if this compound disrupts the bacterial cell membrane.[21]

Materials:

  • Bacterial culture

  • This compound

  • Fluorescent dyes (e.g., SYTO 9 and propidium (B1200493) iodide from a commercial kit)[22][23]

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Treatment: Treat bacterial cells with this compound at its MIC and 2x MIC for a specified time. Include untreated cells as a negative control and a known membrane-disrupting agent as a positive control.

  • Staining: Wash the cells and resuspend them in PBS. Add the fluorescent dyes according to the manufacturer's protocol. SYTO 9 stains all bacterial cells (live and dead) green, while propidium iodide only penetrates cells with damaged membranes, staining them red.[22]

  • Analysis: Analyze the stained cells using a fluorometer to quantify the ratio of red to green fluorescence or a fluorescence microscope to visualize the live and dead cells. An increase in red fluorescence indicates membrane damage.

Macromolecule Synthesis Inhibition Assays

These assays can help determine if this compound inhibits key cellular processes like DNA replication or protein synthesis.

This can be indirectly assessed by observing cellular morphology or through more specific assays. One common indicator of DNA replication inhibition is the formation of filamentous cells.

Protocol Outline:

  • Treat bacteria with this compound at sub-inhibitory and inhibitory concentrations.

  • After a few hours of incubation, observe the cells under a microscope.

  • The formation of long, filamentous cells can suggest that cell division is inhibited, which may be a consequence of DNA replication arrest.[24]

For more direct evidence, assays that measure the incorporation of radiolabeled precursors (e.g., [³H]thymidine) into DNA can be employed. A reduction in incorporation in the presence of this compound would suggest inhibition of DNA synthesis.

In vitro translation inhibition assays can determine if this compound directly targets the ribosome and inhibits protein synthesis.[25][26]

Protocol Outline:

  • Utilize a cell-free transcription-translation system (e.g., E. coli S30 extract).[26]

  • Add a template DNA or mRNA encoding a reporter protein (e.g., luciferase or β-galactosidase).[26][27]

  • Incubate the reaction with varying concentrations of this compound.

  • Measure the amount of reporter protein produced. A dose-dependent decrease in protein production indicates inhibition of translation.[26]

G cluster_targets Potential Mechanisms of Action Paulomenol_B This compound Membrane Cell Membrane Integrity Paulomenol_B->Membrane Disruption? DNA_Replication DNA Replication Paulomenol_B->DNA_Replication Inhibition? Protein_Synthesis Protein Synthesis Paulomenol_B->Protein_Synthesis Inhibition?

Caption: Potential Mechanisms of Action for this compound.

Selection of Bacterial Strains

For a comprehensive evaluation, it is recommended to test this compound against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms, as well as antibiotic-resistant strains.

Recommended Strains:

  • Gram-positive:

    • Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA)[28]

    • Enterococcus faecalis (including Vancomycin-resistant Enterococci - VRE)[6]

    • Streptococcus pneumoniae

  • Gram-negative:

    • Escherichia coli[6]

    • Klebsiella pneumoniae[29]

    • Pseudomonas aeruginosa[6][29]

    • Acinetobacter baumannii[29]

By following these detailed protocols, researchers can systematically evaluate the antibacterial activity of this compound, determine its potency and spectrum of activity, and gain initial insights into its mechanism of action. This comprehensive approach is essential for the further development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Polyphenol Use in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Paulomenol B" did not yield specific data on its solubility, stability, or established experimental protocols. Therefore, these application notes and protocols have been generated using Quercetin , a well-characterized and widely studied polyphenol, as a representative example. Researchers working with novel or less-studied polyphenols like this compound can use these guidelines as a starting point for developing their own specific protocols.

Quercetin: Solubility and Stability

Effective experimental design requires a thorough understanding of the solubility and stability of the compound of interest. Quercetin, a flavonoid present in many fruits and vegetables, exhibits variable solubility and stability depending on the solvent and environmental conditions.

Solubility Data

The solubility of Quercetin in common laboratory solvents is summarized in the table below. It is generally poorly soluble in water and more soluble in organic solvents.

SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)>5025Preferred solvent for stock solutions.
Ethanol~1025Suitable for many biological assays.
Methanol~525Can be used for extraction and analysis.
Water<0.0125Practically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.4<0.0125Insoluble; requires co-solvents for aqueous buffers.

Table 1: Solubility of Quercetin in Common Laboratory Solvents. This data provides a baseline for preparing solutions for various experimental applications.

Stability Profile

Quercetin is susceptible to degradation under certain conditions. Understanding its stability is crucial for accurate and reproducible experimental results.

ConditionStabilityDegradation ProductsRecommendations
Light ExposureUnstablePhoto-oxidation productsProtect solutions from light by using amber vials or wrapping containers in foil.
pHUnstable at alkaline pHOxidative degradation productsPrepare fresh solutions in neutral or slightly acidic buffers. Avoid prolonged storage at pH > 7.5.
TemperatureRelatively stable at ≤ 4°C-Store stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
OxygenSusceptible to oxidationQuinones and other oxidation productsDegas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.

Table 2: Stability of Quercetin under Various Conditions. Adherence to these recommendations will help maintain the integrity of the compound throughout the experiment.

Experimental Protocols

The following protocols are generalized for the use of Quercetin in common experimental settings. They should be optimized based on the specific cell line, animal model, and experimental objectives.

Preparation of Quercetin Stock Solutions

A concentrated stock solution is essential for accurate and convenient dilution into experimental media.

Materials:

  • Quercetin dihydrate (or anhydrous)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh out the desired amount of Quercetin powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL, which corresponds to approximately 165 mM for Quercetin dihydrate).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cell-Based Assay Protocol (e.g., MTT Assay for Cell Viability)

This protocol outlines a general workflow for treating cells with Quercetin and assessing its effect on cell viability.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Quercetin stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader

Workflow:

Cell_Assay_Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of Quercetin in culture medium B->C D Treat cells with Quercetin dilutions (include vehicle control) C->D E Incubate for desired time (e.g., 24, 48, 72 hours) D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours to allow formazan (B1609692) formation F->G H Add solubilization buffer to dissolve formazan crystals G->H I Measure absorbance at 570 nm using a plate reader H->I

Figure 1: Workflow for a cell-based viability assay. This diagram illustrates the sequential steps from cell seeding to data acquisition.

Signaling Pathways Modulated by Quercetin

Quercetin is known to influence multiple signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. Many polyphenols are capable of protecting bone through their antioxidant and anti-inflammatory actions, which involve diverse signaling pathways.[1][2] These actions can lead to bone anabolic effects and decreased bone resorption.[1][2]

One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is central to cell growth and survival.[3] Polyphenols can downregulate this pathway, leading to the initiation of autophagy and a halt in protein translation.[3] Additionally, polyphenols can modulate the MAPK signaling cascade, which controls cell growth, differentiation, and survival.[3] For instance, some polyphenols have been shown to stimulate osteoblastic differentiation through the activation of ERK and JNK signaling.[1]

Quercetin_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation MAPK MAPK Cascade (ERK, JNK, p38) Receptor->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Arrest mTOR->CellCycle Apoptosis Apoptosis mTOR->Apoptosis Transcription Transcription Factors (e.g., NF-κB, Nrf2) MAPK->Transcription Quercetin Quercetin Quercetin->PI3K Inhibition Quercetin->MAPK Modulation Quercetin->Transcription Modulation Transcription->CellCycle Transcription->Apoptosis

Figure 2: Simplified diagram of signaling pathways modulated by Quercetin. This illustrates the inhibitory and modulatory effects of Quercetin on key cellular signaling cascades.

References

Application of Paulomenol B in Microbiology Research: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "Paulomenol B" and its applications in microbiology research did not yield any specific results. This suggests that "this compound" may be a novel, rare, or potentially misspelled compound for which public-domain research is not currently available.

The search results did provide information on a similarly named compound, Paeonol (B1678282) , and other natural products with antimicrobial properties. Paeonol, a phenolic compound, has been studied for its anti-inflammatory effects, which are mediated through various signaling pathways.[1][2] Additionally, the search retrieved extensive information on the antimicrobial and antifungal properties of other natural compounds like polyphenols, essential oils, and well-established antifungal agents such as Amphotericin B and Polymyxin (B74138) B.[3][4][5][6][7][8][9][10][11]

These related findings indicate a broad interest in natural products for antimicrobial drug discovery. Research in this area often involves determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms, studying its effects on microbial cell structures like membranes and cell walls, and investigating its interaction with specific signaling pathways.[3][8][12]

Given the lack of specific information on "this compound," it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or diagrams for signaling pathways and experimental workflows.

Recommendations for the user:

  • Verify the spelling: Please double-check the spelling of "this compound." A typographical error could be the reason for the lack of search results.

  • Provide alternative names or identifiers: If available, please provide any alternative names, chemical identifiers (like a CAS number), or the source (e.g., plant or microbial origin) of this compound. This information could facilitate a more successful search.

  • Consult specialized databases: For very new or proprietary compounds, information may be limited to specialized chemical or biological databases that are not publicly indexed.

Without any foundational data on this compound, the creation of the detailed scientific content as requested cannot be fulfilled at this time. Should further identifying information become available, a new search can be initiated.

References

Standard Operating Procedures for Handling Paulomenol B: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to generate detailed application notes and protocols for the handling of Paulomenol B have revealed a significant lack of available scientific literature and data regarding this specific compound. Extensive searches have not yielded any information on its chemical structure, biological activities, or established handling procedures.

While the user request specified the creation of detailed protocols, data summaries, and visualizations for this compound, the absence of any discernible data for a compound with this specific name prevents the fulfillment of this request. Searches for "this compound" did not return relevant results, while information was found for a related compound, "Paulomenol A," and other unrelated phenolic compounds.

It is possible that "this compound" is a novel or very recently discovered compound with research yet to be published, a proprietary compound with restricted data access, or a potential misnomer for another substance.

Without fundamental information such as its chemical properties, stability, toxicity, and biological targets, it is not possible to provide accurate and safe standard operating procedures. The creation of such documents would require empirical data that is not present in the public domain.

Therefore, we are unable to provide the requested Application Notes and Protocols, including data presentation, experimental methodologies, and diagrams for signaling pathways and workflows related to this compound.

For researchers, scientists, and drug development professionals interested in this area, it is recommended to:

  • Verify the correct name and chemical identifier (such as a CAS number) for the compound of interest.

  • Consult any primary sources or originating research groups that may have information on this compound.

  • If the compound is indeed novel, initial characterization and safety profiling would be the necessary first steps before establishing any standardized handling and experimental protocols.

Application Notes and Protocols for Cell Viability Assays in the Presence of Paulomenol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paulomenol B is a natural product isolated from fermentations of Streptomyces paulus. It is a complex glycosidic compound with the chemical formula C28H41NO16.[1] Like its counterpart, Paulomenol A, it is recognized for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species.[1][2][3] The evaluation of such compounds for their effects on eukaryotic cells is a critical step in drug development, enabling the assessment of potential cytotoxicity and the determination of a therapeutic window.

Cell viability assays are fundamental tools for this purpose. However, the chemical nature of the compound under investigation can significantly impact the accuracy of these assays. This compound, as a complex natural product, may possess reducing properties or interact with assay reagents, potentially leading to inaccurate results. For instance, phenolic compounds have been shown to interfere with tetrazolium-based assays like the MTT assay by directly reducing the tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity.[4][5][6][7] This can result in an overestimation of cell viability.

These application notes provide detailed protocols for assessing the viability of eukaryotic cells in the presence of this compound, with a focus on mitigating potential assay interference. We describe protocols for two widely used methods that rely on different detection principles: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. By providing these distinct methodologies, we encourage a multi-assay approach to validate findings and ensure data reliability.

Data Presentation

Quantitative data from cell viability assays should be meticulously organized to facilitate clear interpretation and comparison. Below are template tables for presenting results from MTT and CellTiter-Glo® assays.

Table 1: Hypothetical MTT Assay Data for this compound

This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2540.089100.0
11.2310.07598.2
51.1890.09294.8
101.0560.06884.2
250.8760.05469.8
500.6540.04152.2
1000.4320.03534.4
No-Cell Control + 100 µM this compound0.1500.012N/A

Table 2: Hypothetical CellTiter-Glo® Assay Data for this compound

This compound Concentration (µM)Mean Luminescence (RLU)Standard DeviationCell Viability (%)
0 (Vehicle Control)875,43254,321100.0
1865,12349,87698.8
5823,45651,23494.1
10712,34545,67881.4
25543,21032,10962.1
50321,09821,09836.7
100154,32115,43217.6
No-Cell Control + 100 µM this compound51245N/A

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which reflects their viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • This compound stock solution (in DMSO or other suitable solvent)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • No-Cell Control: To test for direct MTT reduction by this compound, include control wells containing the highest concentration of this compound in the medium but no cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate for 2-4 hours at 37°C. During this time, formazan crystals will form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the average absorbance of the no-cell control wells from all other wells. Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.[8][9] This assay is generally less prone to interference from colored or reducing compounds.[10]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • 96-well opaque-walled plates (suitable for luminescence)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque plate at an optimal density in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare and add serial dilutions of this compound as described in the MTT protocol. Include vehicle controls.

  • No-Cell Control: To check for any effect of this compound on the assay chemistry, include control wells with the highest concentration of the compound in the medium without cells.

  • Incubation: Incubate for the desired exposure time.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the average luminescence of the no-cell control wells. Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Luminescence of treated cells / Luminescence of vehicle control) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate Incubate for 24-72h add_compound->incubate add_reagent Add Assay Reagent (MTT or CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Plate (Absorbance or Luminescence) incubate_reagent->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability

Caption: Workflow for Cell Viability Assays.

signaling_pathway Paulomenol_B This compound Membrane_Target Bacterial Membrane Target (e.g., Peptidoglycan Synthesis) Paulomenol_B->Membrane_Target Primary Target (Bacteria) Eukaryotic_Target Potential Off-Target (e.g., Mitochondrial Function) Paulomenol_B->Eukaryotic_Target Potential Cytotoxicity (Eukaryotes) Cell_Wall_Damage Cell Wall Damage Membrane_Target->Cell_Wall_Damage Cell_Lysis Cell Lysis & Death Cell_Wall_Damage->Cell_Lysis Mitochondrial_Dysfunction Mitochondrial Dysfunction Eukaryotic_Target->Mitochondrial_Dysfunction ATP_Decrease Decreased ATP Production Mitochondrial_Dysfunction->ATP_Decrease Apoptosis Apoptosis ATP_Decrease->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Paulomenol B Production in Streptomyces paulus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the yield of Paulomenol B from Streptomyces paulus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biosynthetic origin?

This compound is a secondary metabolite produced by Streptomyces paulus.[1][2] It is a derivative of the paulomycin family of antibiotics.[1][2][3] Paulomenols are generated from the spontaneous loss of the paulic acid moiety from paulomycins.[2][3] The biosynthesis of paulomycins, and therefore this compound, originates from the chorismate pathway.[1][4]

Q2: What are the key factors influencing the yield of this compound?

The production of secondary metabolites like this compound in Streptomyces is a complex process influenced by a variety of factors. These can be broadly categorized as:

  • Nutritional Factors: The composition of the culture medium, including carbon and nitrogen sources, phosphate (B84403) levels, and trace elements, plays a critical role.[5][6]

  • Physicochemical Factors: Parameters such as pH, temperature, dissolved oxygen, and agitation speed must be carefully controlled for optimal production.[6][7][8]

  • Regulatory Factors: The biosynthesis of secondary metabolites is tightly regulated by complex signaling pathways, which can be influenced by specific signaling molecules and gene expression.[5][9][10]

Q3: What are some common challenges encountered when trying to increase this compound yield?

Researchers often face several challenges, including:

  • Low or inconsistent yields between fermentation batches.

  • High biomass production with little to no this compound production.

  • Difficulty in extracting and purifying this compound from the fermentation broth.

  • Genetic instability of the Streptomyces paulus strain, leading to decreased production over time.[11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No this compound Production Despite Good Biomass Growth

This is a common scenario where primary metabolism (growth) is favored over secondary metabolism (this compound production).

Q: My Streptomyces paulus culture is growing well (high cell density), but I'm not seeing any significant this compound production. What should I investigate?

A: This suggests that the conditions are suitable for vegetative growth but not for triggering the secondary metabolic pathways. Here are some steps to troubleshoot this issue:

  • Optimize Media Composition:

    • Carbon Source: High concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolite production.[11] Try alternative carbon sources or lower the glucose concentration.

    • Nitrogen Source: The type and concentration of the nitrogen source can significantly impact secondary metabolism. Experiment with different nitrogen sources such as yeast extract, peptone, or specific amino acids.

    • Phosphate Limitation: Phosphate limitation is a known trigger for secondary metabolite production in some Streptomyces species.[10] Try reducing the initial phosphate concentration in your medium.

  • Adjust Physicochemical Parameters:

    • pH: The optimal pH for secondary metabolite production may differ from the optimal pH for growth. Monitor and control the pH of your culture throughout the fermentation process. A typical range for Streptomyces is near neutral (pH 7.0).[6][7]

    • Temperature: The optimal temperature for this compound production may be different from the optimal growth temperature. A common temperature for Streptomyces cultivation is around 28-30°C.[6][7][12]

    • Aeration and Agitation: Adequate aeration is crucial for the growth of aerobic Streptomyces. However, shear stress from excessive agitation can negatively impact mycelial morphology and production.

  • Induction of Secondary Metabolism:

    • Precursor Supplementation: The addition of biosynthetic precursors can sometimes enhance the yield of the final product. For the paulomycin pathway, precursors derived from the chorismate pathway could be investigated.[1]

Below is a troubleshooting workflow for this issue:

Caption: Troubleshooting workflow for low this compound yield with good biomass.

Issue 2: Inconsistent this compound Yields Between Batches

Batch-to-batch variability is a frequent problem in fermentation processes.

Q: I am observing significant variations in this compound yield from one fermentation to the next, even with seemingly identical conditions. How can I improve consistency?

A: Inconsistent yields often point to subtle variations in your experimental setup and execution. To improve reproducibility:

  • Standardize Inoculum Preparation:

    • Ensure that the age, size, and physiological state of your inoculum are consistent for each fermentation. Using a well-defined seed culture protocol is critical.

  • Precise Media Preparation:

    • Carefully weigh all media components and ensure complete dissolution.

    • Use a calibrated pH meter and ensure the final pH is consistent before sterilization.

    • Be mindful of the sterilization method and duration, as excessive heat can degrade some media components.

  • Maintain Consistent Culture Conditions:

    • Use calibrated equipment to monitor and control temperature, pH, and agitation speed.

    • Ensure that the geometry of your fermentation vessels (e.g., flasks, bioreactors) is identical.

  • Genetic Stability of the Strain:

    • Streptomyces strains can be genetically unstable. It is advisable to maintain cryopreserved stocks of a high-producing strain and to periodically re-isolate single colonies to ensure culture purity and productivity.[11]

Issue 3: Difficulties in this compound Extraction and Quantification

Efficient recovery and accurate measurement are crucial for optimizing yield.

Q: I am unsure about the best way to extract and quantify this compound from my fermentation broth. What are the recommended methods?

A: this compound is an intracellular and/or extracellular metabolite. Therefore, both the mycelium and the supernatant should be analyzed.

  • Extraction:

    • Separate the mycelium from the supernatant by centrifugation.

    • Extract the supernatant with a suitable organic solvent such as ethyl acetate (B1210297) or butanol.

    • Disrupt the mycelial cells (e.g., by sonication or homogenization) in the presence of an organic solvent to extract intracellular this compound.

    • Combine the extracts and evaporate the solvent.

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantifying specific secondary metabolites. You will need a pure standard of this compound to create a calibration curve.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and specific detection and quantification.

Experimental Protocols

Protocol 1: Cultivation of Streptomyces paulus for this compound Production

This protocol provides a general guideline. Optimization of specific parameters will be necessary.

  • Inoculum Preparation (Seed Culture):

    • Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a cryopreserved stock or a fresh spore suspension of S. paulus.

    • Incubate at 28°C with shaking (e.g., 200 rpm) for 48-72 hours until a dense culture is obtained.

  • Production Culture:

    • Prepare the production medium. A starting point could be a medium known for secondary metabolite production in Streptomyces.

    • Inoculate the production medium with 2-5% (v/v) of the seed culture.

    • Incubate at 28°C with shaking (e.g., 200 rpm) for 7-10 days.

    • Monitor the culture periodically for growth (e.g., dry cell weight) and this compound production.

Protocol 2: Extraction of this compound

  • Harvest the fermentation broth and centrifuge at 5,000 x g for 15 minutes to separate the supernatant and mycelium.

  • Supernatant Extraction:

    • Adjust the pH of the supernatant to a suitable value (e.g., acidic or neutral, to be optimized) to ensure this compound is in a non-ionized form.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic layers.

  • Mycelial Extraction:

    • Wash the mycelial pellet with distilled water.

    • Resuspend the pellet in a small volume of acetone (B3395972) or methanol (B129727) and sonicate to disrupt the cells.

    • Centrifuge to remove cell debris and collect the solvent extract.

  • Final Steps:

    • Combine the supernatant and mycelial extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

    • Dissolve the crude extract in a suitable solvent (e.g., methanol) for analysis.

Protocol 3: Quantification of this compound by HPLC

  • Instrumentation: A standard HPLC system with a UV detector and a C18 column.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient will need to be optimized.

  • Standard Curve: Prepare a series of known concentrations of pure this compound standard and inject them into the HPLC to generate a standard curve of peak area versus concentration.

  • Sample Analysis: Inject the dissolved crude extract and determine the peak area corresponding to this compound.

  • Calculation: Use the standard curve to calculate the concentration of this compound in your sample.

Data Presentation

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (20 g/L)Biomass (g/L Dry Cell Weight)This compound Titer (mg/L)
Glucose5.2 ± 0.415.3 ± 1.2
Maltose4.8 ± 0.325.8 ± 2.1
Glycerol4.5 ± 0.522.1 ± 1.8
Soluble Starch5.5 ± 0.618.9 ± 1.5

Table 2: Effect of Temperature on this compound Production

Temperature (°C)Biomass (g/L Dry Cell Weight)This compound Titer (mg/L)
254.1 ± 0.319.5 ± 1.6
285.1 ± 0.426.2 ± 2.0
305.3 ± 0.524.8 ± 2.3
373.2 ± 0.28.7 ± 0.9

Visualizations

Signaling Pathways in Streptomyces Secondary Metabolism

The production of secondary metabolites in Streptomyces is often controlled by complex regulatory cascades. While a specific pathway for this compound is not detailed in the provided search results, a general model of regulation can be depicted.

SignalingPathway cluster_environmental Environmental & Nutritional Signals cluster_cellular Cellular Response & Regulation nutrient_limitation Nutrient Limitation (e.g., Phosphate, Carbon) global_regulators Global Regulatory Proteins nutrient_limitation->global_regulators stress_factors Stress Factors (e.g., pH, Temperature) stress_factors->global_regulators pathway_specific_regulators Pathway-Specific Regulators (e.g., for this compound) global_regulators->pathway_specific_regulators Activation/Repression biosynthetic_genes This compound Biosynthetic Genes pathway_specific_regulators->biosynthetic_genes Induction paulomenol_b This compound Production biosynthetic_genes->paulomenol_b

Caption: Generalized signaling pathway for secondary metabolite regulation in Streptomyces.

Experimental Workflow for Optimizing this compound Production

A logical workflow is essential for systematically optimizing the production of this compound.

ExperimentalWorkflow start Start: Baseline Fermentation media_screening Screening of Media Components (Carbon, Nitrogen, etc.) start->media_screening physical_param_opt Optimization of Physical Parameters (pH, Temp, Agitation) media_screening->physical_param_opt analysis Quantification by HPLC/LC-MS physical_param_opt->analysis fermentation_scale_up Scale-up to Bioreactor extraction_opt Optimization of Extraction Protocol fermentation_scale_up->extraction_opt extraction_opt->analysis analysis->media_screening Iterate analysis->fermentation_scale_up Proceed end Optimized Protocol for This compound Production analysis->end Finalize

Caption: A systematic workflow for optimizing this compound production.

References

Technical Support Center: Identifying Degradation Products of Paulomenol B

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: As of December 2025, detailed scientific literature on the specific degradation pathways and products of Paulomenol B is not publicly available. The chemical structure of this compound has not been widely disclosed, which is a prerequisite for predicting its degradation.

Therefore, this technical support guide provides a generalized framework for researchers, scientists, and drug development professionals to approach the identification of degradation products for a novel or uncharacterized compound like this compound. The methodologies and principles outlined below are based on standard industry practices for forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: Where can I find information on the specific degradation products of this compound?

A1: Currently, there is no specific published data detailing the degradation products of this compound. To identify these products, it is necessary to conduct forced degradation studies.

Q2: What are forced degradation studies and why are they necessary?

A2: Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance or product under conditions more severe than standard stability testing. These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Demonstrating the specificity of analytical methods (i.e., ensuring the method can distinguish the intact drug from its breakdown products).

  • Understanding the intrinsic stability of the molecule.

Q3: What stress conditions should I apply to this compound?

A3: Without knowing the specific chemical structure of this compound, a standard panel of stress conditions should be applied to cover the most common degradation pathways. These typically include:

  • Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance and a solution of the drug substance at a high temperature (e.g., 70-80°C).

  • Photodegradation: Exposing the solid drug substance and a solution to UV and visible light, as per ICH Q1B guidelines.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. The compound is highly stable, or the stress conditions are not harsh enough.Increase the concentration of the stressing agent, the temperature, or the duration of the study.
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the concentration of the stressing agent, the temperature, or the duration of the study. Aim for 5-20% degradation.
Poor separation of degradation products in HPLC. The chromatographic method is not optimized.Adjust the mobile phase composition, pH, gradient, column type, or temperature to improve resolution.
Difficulty in identifying the structure of degradation products. Insufficient data from a single analytical technique.Employ hyphenated techniques like LC-MS/MS for molecular weight and fragmentation data, and consider isolating the degradants for NMR analysis.

Experimental Protocols

General Protocol for Forced Degradation of this compound
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • For each stress condition, transfer an aliquot of the stock solution to a separate vial.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the vial, mix, and heat at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the vial, mix, and heat at 60-80°C for a predetermined time.

    • Oxidation: Add an equal volume of 6% H₂O₂ to the vial, mix, and keep at room temperature for a predetermined time.

    • Thermal Degradation: Heat a vial of the stock solution at 80°C. Also, heat a sample of the solid compound at the same temperature.

    • Photodegradation: Expose a vial of the stock solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Analyze the chromatograms for the appearance and growth of new peaks, which represent potential degradation products.

    • Use LC-MS/MS to determine the mass-to-charge ratio (m/z) of the degradation products to help in their identification.

Data Presentation

The results of a forced degradation study can be summarized in a table as shown below. The values are hypothetical and serve as an example.

Stress Condition Time (hours) This compound Assay (%) Degradation (%) Number of Degradation Products Major Degradation Product (Area %)
0.1 M HCl, 80°C2485.214.835.6
0.1 M NaOH, 80°C890.59.524.1
3% H₂O₂, RT2492.17.917.9
Thermal (80°C)4895.84.213.5
Photolytic-98.31.711.2

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for identifying unknown degradation products.

G cluster_stress Forced Degradation cluster_analysis Analytical Workflow cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-PDA Analysis (Separation and Quantification) Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photodegradation Photo->HPLC LCMS LC-MS/MS Analysis (Mass Determination and Fragmentation) HPLC->LCMS Isolation Preparative HPLC (Isolation of Degradants) LCMS->Isolation NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR Pathway Degradation Pathway Identification NMR->Pathway PaulomenolB This compound (Drug Substance) PaulomenolB->Acid Apply Stress PaulomenolB->Base Apply Stress PaulomenolB->Oxidation Apply Stress PaulomenolB->Thermal Apply Stress PaulomenolB->Photo Apply Stress

Workflow for the Identification of Degradation Products.

Hypothetical Degradation Signaling Pathway

Without the structure of this compound, a specific degradation pathway cannot be depicted. However, for a complex natural product, degradation often involves hydrolysis of ester or glycosidic bonds, oxidation of electron-rich moieties, or rearrangements. The following is a generic, hypothetical representation of a degradation pathway.

G Parent This compound (Intact Molecule) DP1 Degradation Product 1 (e.g., Hydrolyzed Ester) Parent->DP1 Hydrolysis DP2 Degradation Product 2 (e.g., Oxidized Moiety) Parent->DP2 Oxidation DP3 Degradation Product 3 (e.g., Rearrangement Product) DP1->DP3 Rearrangement Fragments Further Degradation DP2->Fragments DP3->Fragments

Hypothetical Degradation Pathway for a Complex Molecule.

Addressing common issues in the synthesis of Paulomenol B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals interested in Paulomenol B. It addresses common challenges and frequently asked questions related to its production and isolation.

Frequently Asked Questions (FAQs)

Q1: I am encountering issues with the chemical synthesis of this compound. Can you provide a troubleshooting guide?

A1: Currently, there are no published reports on the total chemical synthesis of this compound.[1] This complex natural product is obtained through fermentation of the bacterium Streptomyces paulus.[2][3] Therefore, this guide focuses on troubleshooting common issues in its biosynthesis and isolation. This compound is known to be a degradation product of paulomycins, which are also produced by the same microorganism.[1][4][5]

Q2: What is the general procedure for producing this compound?

A2: this compound is produced by cultivating Streptomyces paulus in a suitable fermentation medium. After a specific incubation period, the culture broth is harvested, and the compound is extracted and purified using various chromatographic techniques.[4][5]

Q3: What are the typical yields of this compound in fermentation?

A3: The yields of this compound and its precursors, the paulomycins, can be influenced by the specific strain of Streptomyces and the fermentation conditions. Genetic modifications of the producing strain can also significantly impact the production levels. For instance, certain mutant strains have been shown to increase the production of paulomenols and paulomycins.[6]

Q4: What are the known biological activities of this compound?

A4: While the parent compounds, paulomycins, exhibit significant antibacterial activity, particularly against Gram-positive bacteria, this compound itself is reported to lack antibacterial properties.[4][7] This suggests that the paulic acid moiety, which is absent in paulomenols, is crucial for the antibiotic effects.[1][4]

Troubleshooting Guide for this compound Production

Issue 1: Low or No Production of this compound

Low titers of the target compound are a common challenge in natural product fermentation. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Suboptimal Fermentation Medium Optimize the composition of the culture medium, including carbon and nitrogen sources, as well as trace elements.
Incorrect Fermentation Parameters Systematically vary parameters such as temperature, pH, and aeration to identify the optimal conditions for S. paulus growth and secondary metabolite production.
Contamination of Culture Ensure strict aseptic techniques during all stages of culture handling. Use microscopy and selective plating to check for contaminating microorganisms.
Genetic Instability of the Producing Strain Re-isolate single colonies of S. paulus and screen for high-producing variants. Consider long-term storage of high-producing strains in glycerol (B35011) stocks at -80°C.
Issue 2: Difficulties in Isolation and Purification

The complex mixture of metabolites in a fermentation broth can complicate the isolation of the desired compound.

Potential Cause Troubleshooting Steps
Co-elution with Related Compounds Employ orthogonal chromatographic techniques. For example, follow a reversed-phase separation with a normal-phase or ion-exchange chromatography step.
Degradation of the Compound This compound is a degradation product of paulomycins.[4][5] To control its formation, it may be necessary to adjust the pH or temperature during extraction and purification to either promote or prevent the degradation of the parent compounds, depending on the desired outcome.
Low Recovery from Extraction Test different organic solvents for the initial extraction from the fermentation broth to find the most efficient one. Emulsions can be an issue; centrifugation or the addition of salts can help to break them.

Experimental Protocols

Fermentation of Streptomyces paulus
  • Inoculum Preparation: Aseptically transfer a single colony of S. paulus to a flask containing a seed medium. Incubate at 30°C with shaking for 48-72 hours.

  • Production Culture: Inoculate the production medium with the seed culture. The volume of the inoculum should be 5-10% of the production medium volume.

  • Incubation: Incubate the production culture at 30°C with shaking for 5-7 days. Monitor the production of this compound and related metabolites periodically using techniques like HPLC.

  • Harvesting: After the incubation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

Isolation and Purification of this compound
  • Extraction: Extract the culture supernatant with an equal volume of ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the metabolites.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatography:

    • Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., from hexane (B92381) to ethyl acetate).

    • Combine fractions containing this compound (as determined by TLC or HPLC) and concentrate them.

    • Perform further purification using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a water/acetonitrile gradient) to obtain pure this compound.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification inoculum Inoculum Preparation production Production Culture inoculum->production incubation Incubation (5-7 days) production->incubation harvest Harvesting incubation->harvest extraction Solvent Extraction harvest->extraction Process Supernatant concentration Concentration extraction->concentration silica_gel Silica Gel Chromatography concentration->silica_gel hplc Preparative HPLC silica_gel->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for the production and isolation of this compound.

troubleshooting_low_yield cluster_fermentation_issues Fermentation Issues cluster_strain_issues Strain Issues cluster_solutions Potential Solutions start Low Yield of this compound medium Suboptimal Medium? start->medium params Incorrect Parameters? start->params contamination Contamination? start->contamination instability Genetic Instability? start->instability optimize_medium Optimize Medium Components medium->optimize_medium optimize_params Vary Temp, pH, Aeration params->optimize_params aseptic_tech Improve Aseptic Technique contamination->aseptic_tech reisolate Re-isolate High-Producing Colonies instability->reisolate

Caption: Troubleshooting logic for low fermentation yields of this compound.

References

How to improve Paulomenol B stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for Paulomenol B. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to enhance the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a critical concern?

This compound is a bioactive terpenoid compound of interest for its potential therapeutic properties. Like many terpene-class compounds, it is susceptible to degradation in solution, which can impact its potency, safety, and the reproducibility of experimental results. Understanding and controlling its stability is crucial for accurate pharmacological assessment and formulation development.

Q2: What are the primary factors that lead to the degradation of this compound in solution?

The stability of terpenoids like this compound is influenced by several environmental factors:

  • pH: Solutions that are strongly acidic or basic can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation, leading to isomerization or oxidation.[1]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the formation of oxides and other degradation products.[1][2]

  • Solvent: The choice of solvent can affect the solubility and stability of the compound. Protic solvents may participate in degradation reactions.

Q3: What are the common indicators of this compound degradation?

Researchers should be vigilant for the following signs of degradation:

  • A noticeable change in the color or clarity of the solution.

  • The appearance of new or unexpected peaks in chromatographic analyses (HPLC, GC-MS).

  • A decrease in the area of the parent this compound peak over time in chromatographic analysis.

  • A measurable loss of biological activity in assays.

  • Formation of precipitates.

Q4: How should I prepare and store this compound stock solutions to maximize shelf-life?

To ensure maximum stability for your stock solutions, follow these guidelines:

  • Use High-Purity Solvents: Use anhydrous, HPLC-grade solvents (e.g., ethanol, DMSO, acetonitrile) to minimize contaminants that could catalyze degradation.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[3]

  • Store at Low Temperatures: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months), store solutions at -20°C or -80°C.

  • Inert Atmosphere: For highly sensitive solutions, degas the solvent and consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to prevent oxidation.

Troubleshooting Guides

Problem 1: My this compound solution is rapidly losing potency in my cell-based assay.

  • Possible Cause 1: Degradation in Culture Media. The pH and composition of your cell culture medium (typically pH 7.2-7.4) may be contributing to the degradation of this compound over the course of the experiment.

    • Solution: Perform a stability study of this compound directly in the assay medium. Prepare a solution of the compound in the medium without cells and incubate under the same conditions (e.g., 37°C, 5% CO₂). Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining concentration. If significant degradation occurs, consider shortening the incubation time or preparing fresh solutions immediately before use.

  • Possible Cause 2: Temperature Sensitivity. The incubation temperature of 37°C may be accelerating degradation.

    • Solution: While the assay temperature is fixed, minimize the time the compound spends at this temperature. Add the compound to the plates as the final step before incubation. Ensure stock solutions are kept on ice while preparing dilutions.

Problem 2: I am observing multiple new peaks in my HPLC/GC-MS analysis after storing my this compound solution.

  • Possible Cause: Chemical Degradation. The new peaks are likely degradation products. Terpenes are known to undergo oxidation, isomerization, and cyclization reactions.[2] For instance, p-cymene (B1678584) is a common degradation product of terpene aging.[2]

    • Solution: This indicates that your current storage and handling protocol is insufficient. To identify the specific cause, a forced degradation study is recommended (see Experimental Protocol 1). This will help you determine if the degradation is caused by hydrolysis (pH), oxidation, light, or heat. Based on the results, you can implement specific protective measures, such as using a buffered solution, adding antioxidants, or improving light protection.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally stress a this compound solution to rapidly identify its degradation pathways and establish its intrinsic stability.[4][5]

Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, photolysis, and thermolysis.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH). Incubate at 60°C for 4 hours.

    • Neutral Hydrolysis: HPLC-grade water. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Transfer the stock solution to a vial and heat in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber (ICH Q1B option) for 24 hours.

  • Control Sample: Prepare a control by mixing 1 mL of stock solution with 1 mL of acetonitrile and store at 4°C, protected from light.

  • Sample Analysis:

    • After the incubation period, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and separate it from its potential degradation products.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatography system with a UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). This should be optimized based on the polarity of this compound.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the wavelength of maximum absorbance (λ-max) of this compound (e.g., 220 nm, typical for compounds lacking strong chromophores).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Validation: The method should be validated for specificity by ensuring that degradation product peaks do not co-elute with the main this compound peak, as determined from the forced degradation study samples.

Data Presentation

The following table presents illustrative data from a hypothetical forced degradation study on this compound. This demonstrates how to summarize quantitative stability data.

Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions

Stress ConditionIncubation TimeTemperature% Degradation of this compound# of Major Degradation Products
0.1 M HCl4 hours60°C18.5%2
0.1 M NaOH4 hours60°C45.2%3
Water (Neutral)4 hours60°C5.1%1
3% H₂O₂24 hoursRoom Temp29.8%4
Heat48 hours70°C12.3%2
Light Exposure24 hoursRoom Temp35.6%3

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound stability.

Factors_Affecting_Stability cluster_factors Degradation Factors cluster_pathways Degradation Pathways Paulomenol_B This compound in Solution Light Light (UV/Visible) Heat Heat Oxygen Oxygen / Oxidants pH Extreme pH (Acid/Base) Photolysis Photolysis Light->Photolysis Thermolysis Thermolysis Heat->Thermolysis Oxidation Oxidation Oxygen->Oxidation Hydrolysis Hydrolysis pH->Hydrolysis Degradation Degradation Products Photolysis->Degradation Thermolysis->Degradation Oxidation->Degradation Hydrolysis->Degradation Forced_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_eval Evaluation arrow arrow start Prepare 1 mg/mL This compound Stock prep_samples Prepare Stressed Samples (Acid, Base, Oxidative, etc.) start->prep_samples prep_control Prepare Control Sample start->prep_control incubate Incubate under Specific Stress Conditions prep_samples->incubate store_control Store Control at 4°C (Protected) prep_control->store_control neutralize Neutralize Samples (if applicable) incubate->neutralize analyze Analyze All Samples by HPLC-UV store_control->analyze neutralize->analyze end Calculate % Degradation & Identify Products analyze->end

References

Technical Support Center: Overcoming Solubility Challenges with Paulomenol B in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the first step to dissolve Paulomenol B for a bioassay?

The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a wide range of polar and nonpolar compounds.[1][2]

Q2: My this compound powder won't dissolve even in DMSO. What should I do?

If you encounter difficulty dissolving this compound in an organic solvent, consider the following:

  • Gentle Heating: Warming the solution may aid dissolution, but be cautious of potential compound degradation.

  • Sonication: Using a sonicator can help break up compound aggregates and enhance solubility.[3]

  • Alternative Solvents: Test other organic solvents such as N,N-Dimethylformamide (DMF) or ethanol.[1]

Q3: this compound precipitates when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?

Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Reduce the Final Concentration: Test lower final concentrations of this compound in your assay.

  • Optimize Co-solvent Percentage: Ensure the final concentration of your organic solvent (e.g., DMSO) is sufficient to maintain solubility, but remains at a non-toxic level for your cells (typically ≤0.5%).[1]

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the compound and improve its apparent solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][5]

Q4: Can pH adjustment improve the solubility of this compound?

The effect of pH on solubility is dependent on the chemical structure of the compound. If this compound contains ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the buffer can significantly alter its solubility. For instance, basic compounds become more soluble at a lower pH, while acidic compounds are more soluble at a higher pH.[1] Without a known structure for this compound, empirical testing of different pH values (within the tolerance of your assay) is recommended.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to the low solubility of this compound in bioassays.

Problem Possible Cause Suggested Solution
This compound does not dissolve in the primary organic solvent (e.g., DMSO). The compound has very low solubility even in organic solvents, or the chosen solvent is not appropriate.1. Try gentle heating or sonication to aid dissolution.[1][3] 2. Test alternative solvents such as N,N-Dimethylformamide (DMF) or ethanol.[1] 3. If the issue persists, consider more advanced formulation strategies like creating a solid dispersion.
Compound precipitates out of solution after dilution into aqueous assay buffer. The final concentration of the organic co-solvent is too low to maintain solubility. The aqueous solubility limit of the compound has been exceeded.1. Decrease the final assay concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final assay medium, ensuring it remains below the toxicity threshold for your cell line (typically ≤0.5% for DMSO).[1] 3. Add a biocompatible surfactant (e.g., Tween® 80) to the assay buffer to aid in solubilization. 4. Utilize cyclodextrins to form inclusion complexes and enhance aqueous solubility.[4]
Inconsistent or non-reproducible bioassay results. The compound may be precipitating in the assay plate over time, leading to variable effective concentrations. Precipitation may not always be visible to the naked eye.[3]1. Visually inspect assay plates under a microscope for any signs of precipitation. 2. Include a solubility assessment in your assay buffer as part of the experimental protocol. 3. Consider pre-complexing this compound with a solubilizing agent like a cyclodextrin (B1172386) before adding it to the assay.
Observed cellular toxicity at concentrations where the compound should be active. The organic solvent used for solubilization is causing cytotoxicity.1. Ensure the final concentration of the organic solvent is at a non-toxic level. Run a vehicle control with the same concentration of the solvent to assess its effect on cell viability. 2. Explore alternative, less toxic solvents or solubilization methods that require a lower percentage of organic solvent, such as lipid-based formulations.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh out a precise amount of this compound powder.

  • Add the appropriate volume of a high-purity organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-20 mM). Storing compounds at lower concentrations (2-5 mM) can reduce precipitation.[3]

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution for any undissolved particles. If necessary, centrifuge the solution and use the supernatant.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Bioassay Dilution Procedure
  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the same organic solvent to create intermediate concentrations.

  • Further dilute the intermediate solutions into the final aqueous assay buffer. It is crucial to add the compound solution to the buffer with vigorous mixing to minimize precipitation.

  • The final concentration of the organic solvent in the assay should be kept constant across all tested concentrations of this compound, including the vehicle control.

Quantitative Data Summary

As specific solubility data for this compound is unavailable, the following tables provide a general overview of commonly used organic solvents in cell-based assays and their typical non-toxic concentrations, as well as a comparison of different solubility enhancement techniques.

Table 1: Common Organic Solvents and Their Recommended Maximum Concentrations in Cell-Based Assays

Solvent Typical Maximum Non-Toxic Concentration (v/v) Notes
Dimethyl sulfoxide (DMSO)≤ 0.5%Can have cellular effects even at low concentrations.[4]
Ethanol≤ 0.5%Less toxic than DMSO for some cell lines.
N,N-Dimethylformamide (DMF)≤ 0.1%More toxic than DMSO and ethanol.
Acetone≤ 0.5%Can be a suitable alternative for certain cell types.

Table 2: Comparison of Solubility Enhancement Techniques

Technique Principle Advantages Considerations
Co-solvency Using a water-miscible organic solvent to increase solubility.Simple and widely used.Potential for solvent toxicity and compound precipitation upon dilution.
pH Adjustment Modifying the ionization state of the compound to increase solubility.Effective for ionizable compounds.The required pH may not be compatible with the bioassay.
Surfactants Formation of micelles that encapsulate the hydrophobic compound.Can significantly increase apparent solubility.Surfactants can have their own biological effects.
Cyclodextrins Formation of inclusion complexes with the hydrophobic compound.[4]Generally low toxicity and can improve bioavailability.May not be effective for all compounds; potential for competition with other molecules.
Solid Dispersions Dispersing the compound in a hydrophilic carrier at the solid state.Can significantly improve dissolution rate and solubility.Requires more complex formulation development.
Nanoparticle Formation Reducing the particle size to the nanometer range to increase surface area and dissolution rate.Can improve both solubility and bioavailability.Requires specialized equipment and characterization.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound start Start: this compound Powder stock_solution Prepare High-Concentration Stock (e.g., 10 mM in DMSO) start->stock_solution solubility_check1 Soluble? stock_solution->solubility_check1 sonicate_heat Apply Sonication / Gentle Heat solubility_check1->sonicate_heat No serial_dilution Perform Serial Dilutions in Organic Solvent solubility_check1->serial_dilution Yes sonicate_heat->stock_solution alternative_solvent Try Alternative Solvent (e.g., DMF, Ethanol) sonicate_heat->alternative_solvent alternative_solvent->stock_solution final_dilution Dilute into Aqueous Assay Buffer serial_dilution->final_dilution solubility_check2 Precipitation? final_dilution->solubility_check2 assay_ready Proceed with Bioassay solubility_check2->assay_ready No troubleshoot Troubleshoot Solubility solubility_check2->troubleshoot Yes use_surfactant Add Surfactant troubleshoot->use_surfactant use_cyclodextrin Use Cyclodextrin troubleshoot->use_cyclodextrin use_surfactant->final_dilution use_cyclodextrin->final_dilution

Caption: Workflow for preparing this compound for bioassays.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation start Precipitation Observed in Assay Buffer q1 Is the final solvent concentration >0.5%? start->q1 a1_yes Reduce solvent concentration. This may require a lower compound concentration. q1->a1_yes Yes q2 Can the final compound concentration be lowered? q1->q2 No a1_yes->q2 a2_yes Test a lower concentration range. q2->a2_yes Yes q3 Have you tried solubilizing agents? q2->q3 No end Solubility Optimized a2_yes->end a3_no Incorporate surfactants or cyclodextrins into the protocol. q3->a3_no No q3->end Yes a3_no->end

Caption: Decision tree for addressing this compound precipitation.

hypothetical_pathway Hypothetical Signaling Pathways Modulated by Natural Products cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription MAPK_pathway->Transcription IKK IKK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Releases NFkB->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Inflammation Inflammation Transcription->Inflammation PaulomenolB This compound (Hypothetical) PaulomenolB->Receptor Inhibition? PaulomenolB->PI3K Inhibition? PaulomenolB->MAPK_pathway Modulation? PaulomenolB->IKK Inhibition?

Caption: Potential signaling pathways targeted by natural products.

References

Minimizing batch-to-batch variability of Paulomenol B production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of Paulomenol B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it produced?

This compound is a secondary metabolite derived from the spontaneous degradation of Paulomycin A and Paulomycin B.[1] These precursor compounds are produced during the fermentation of Streptomyces albus. Therefore, optimizing the production of Paulomycins is key to obtaining a consistent yield of this compound.

Q2: What are the primary sources of batch-to-batch variability in this compound production?

Batch-to-batch variability in microbial fermentation for secondary metabolite production is a common challenge.[2] For this compound, the key sources of variability stem from inconsistencies in the fermentation process of Streptomyces albus. These can include:

  • Inoculum Quality: Variations in the age, size, and metabolic activity of the initial cell culture can lead to inconsistent growth and metabolite production.

  • Media Composition: Minor fluctuations in the concentration of carbon, nitrogen, and essential mineral sources can significantly impact the yield of secondary metabolites.

  • Fermentation Parameters: Deviations in pH, temperature, aeration, and agitation speed can alter the metabolic state of Streptomyces albus and affect Paulomycin biosynthesis.

  • Contamination: The introduction of foreign microorganisms can compete for nutrients and produce inhibitory compounds, leading to reduced yields.

  • Genetic Instability: Over multiple generations, the producing strain may undergo genetic changes that affect its ability to synthesize the target compounds.

Q3: How does the stability of Paulomycin and this compound affect final yield?

This compound is a degradation product of Paulomycins.[1] The rate of this degradation can be influenced by the physicochemical conditions of the fermentation broth and downstream processing, such as pH and temperature. Inconsistent degradation rates can be a significant source of variability in the final isolated yield of this compound. Paulomycins themselves are known to be unstable in culture.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to batch-to-batch variability in this compound production.

Issue Potential Causes Recommended Actions
Low or No this compound Production 1. Suboptimal Fermentation Conditions: Incorrect pH, temperature, or aeration for Streptomyces albus. 2. Inadequate Media Composition: Insufficient levels of precursor amino acids (e.g., valine, isoleucine) or essential nutrients. 3. Poor Inoculum Quality: Old, inactive, or insufficient inoculum. 4. Contamination: Presence of competing microorganisms.1. Optimize Fermentation Parameters: Refer to the Table of Optimized Fermentation Parameters for Streptomyces albus below. Ensure precise control of pH, temperature, and agitation. 2. Refine Media Formulation: Supplement the medium with precursors known to enhance Paulomycin production. Refer to the Table of Recommended Media Components for Streptomyces albus. 3. Standardize Inoculum Preparation: Develop and adhere to a strict protocol for inoculum preparation, ensuring consistent age and cell density. 4. Ensure Sterility: Implement rigorous aseptic techniques throughout the fermentation process.
High Batch-to-Batch Variability in Yield 1. Inconsistent Fermentation Parameters: Fluctuations in pH, temperature, or dissolved oxygen between batches. 2. Variability in Raw Materials: Inconsistent quality of media components. 3. Inconsistent Inoculum: Variations in the physiological state of the seed culture.1. Implement Strict Process Control: Utilize automated bioreactors with tight control over all fermentation parameters. Maintain detailed batch records.[2] 2. Source High-Quality Reagents: Use certified, high-purity media components from a reliable supplier. 3. Standardize Seed Culture Protocol: Implement a two-stage seed culture protocol to ensure a consistent and active inoculum for the production fermenter.
Presence of Unexpected Metabolites 1. Contamination: Growth of other microorganisms producing their own secondary metabolites. 2. Stress Response: Suboptimal fermentation conditions can induce stress in Streptomyces albus, leading to the production of different secondary metabolites.1. Verify Culture Purity: Use microscopy and plating techniques to check for contamination at various stages of the fermentation. 2. Re-optimize Fermentation Conditions: Review and adjust fermentation parameters to reduce stress on the production strain.
Difficulty in Isolating this compound 1. Incomplete Lysis of Cells: Inefficient extraction of intracellular Paulomycins. 2. Degradation during Extraction: Unfavorable pH or temperature during the extraction process leading to the degradation of this compound.1. Optimize Extraction Protocol: Test different cell disruption methods (e.g., sonication, homogenization) and solvent systems. 2. Control Extraction Conditions: Maintain a cool temperature and controlled pH during extraction and purification steps.

Data Presentation

Table 1: Optimized Fermentation Parameters for Streptomyces albus
ParameterRecommended RangeNotes
Temperature 25-30°CTemperature shifts can significantly impact secondary metabolite production. Maintain a constant temperature throughout the fermentation.
pH 6.5 - 7.5The initial pH of the medium should be adjusted to this range. Monitor and control pH during fermentation, as metabolic activity can cause it to shift.
Agitation 140 - 800 rpmAdequate agitation is crucial for nutrient distribution and oxygen transfer. The optimal speed may vary with the bioreactor geometry.
Aeration 1.0 - 2.0 vvmSufficient oxygen supply is critical for the growth of Streptomyces albus and the production of secondary metabolites.
Table 2: Recommended Media Components for Streptomyces albus
ComponentConcentration Range (g/L)Purpose
Carbon Source (e.g., Glucose, Starch)20 - 50Primary energy and carbon source for growth and metabolism.
Nitrogen Source (e.g., Yeast Extract, Peptone)5 - 15Provides nitrogen for amino acid and protein synthesis.
Phosphate Source (e.g., K₂HPO₄)0.5 - 2.0Essential for energy metabolism and nucleic acid synthesis.
Trace Elements (e.g., MgSO₄, FeSO₄)0.1 - 0.5Cofactors for various enzymes involved in metabolic pathways.
Precursor Amino Acids (e.g., Valine, Isoleucine)0.5 - 2.0Can be added to the medium to potentially enhance the biosynthesis of Paulomycins.

Experimental Protocols

Fermentation of Streptomyces albus for this compound Production

This protocol outlines a general procedure for the fermentation of S. albus. Optimization of specific parameters may be required for your specific strain and equipment.

  • Inoculum Preparation:

    • Aseptically transfer a loopful of S. albus from a sporulating agar (B569324) plate to a 250 mL flask containing 50 mL of seed medium.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Fermentation:

    • Inoculate a production fermenter containing the production medium with 5-10% (v/v) of the seed culture.

    • Maintain the fermentation parameters as outlined in Table 1.

    • Monitor the fermentation for key parameters such as pH, dissolved oxygen, and glucose consumption.

    • The fermentation is typically carried out for 5-7 days.

Extraction and Quantification of this compound

This protocol provides a general method for the extraction and quantification of this compound from the fermentation broth.

  • Extraction:

    • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

    • Extract the mycelial cake and the supernatant separately with a suitable organic solvent (e.g., ethyl acetate, butanol).

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Redissolve the dried extract in a suitable solvent (e.g., methanol) for analysis.

  • UPLC-UV Quantification:

    • Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector.

    • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection Wavelength: 238 nm.

    • Quantification: Prepare a standard curve of purified this compound and quantify the samples based on the peak area.

Mandatory Visualization

Paulomenol_B_Biosynthesis_Pathway Chorismate Chorismate Paulomycin_Biosynthesis_Genes Paulomycin Biosynthesis Gene Cluster (pau genes) Chorismate->Paulomycin_Biosynthesis_Genes Precursor Enzymatic_Steps Multiple Enzymatic Steps (Glycosyltransferases, Acyltransferases, etc.) Paulomycin_Biosynthesis_Genes->Enzymatic_Steps Transcription & Translation Paulomycin_A Paulomycin A Enzymatic_Steps->Paulomycin_A Paulomycin_B Paulomycin B Enzymatic_Steps->Paulomycin_B Spontaneous_Degradation Spontaneous Degradation (Loss of Paulic Acid) Paulomycin_A->Spontaneous_Degradation Paulomycin_B->Spontaneous_Degradation Paulomenol_A Paulomenol A Spontaneous_Degradation->Paulomenol_A Paulomenol_B This compound Spontaneous_Degradation->Paulomenol_B

Caption: Biosynthetic pathway of this compound from Chorismate.

References

Technical Support Center: Paulomenol B Fermentation Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the fermentation of Paulomenol B.

Troubleshooting Guide

Scaling up fermentation processes from laboratory to pilot or industrial scale often presents a unique set of challenges. This guide addresses common issues encountered during this compound production.

IssuePotential Cause(s)Recommended Action(s)
Low this compound Yield 1. Suboptimal media composition. 2. Inadequate aeration and oxygen transfer. 3. pH shift outside the optimal range. 4. Shear stress from high agitation rates. 5. Precursor limitation.1. Re-evaluate carbon and nitrogen sources. Consider fed-batch strategies to maintain optimal nutrient levels. 2. Increase agitation and/or aeration rates. Monitor dissolved oxygen (DO) levels and maintain above 20% saturation. 3. Implement automated pH control using appropriate buffers or acid/base addition. The optimal pH for many Streptomyces species is around 6.5-7.5.[1] 4. Optimize impeller design and agitation speed to ensure adequate mixing without causing excessive shear stress on the mycelia. 5. Investigate the addition of precursors related to the polyketide biosynthesis pathway.
Inconsistent Batch-to-Batch Production 1. Variability in inoculum quality. 2. Inconsistent sterilization of media or bioreactor. 3. Fluctuations in raw material quality.1. Standardize inoculum preparation, including spore concentration, age, and pre-culture conditions. 2. Validate sterilization protocols. Ensure consistent temperature and duration for media and bioreactor sterilization. 3. Source raw materials from reliable suppliers and perform quality control checks on each batch.
Foaming 1. High protein content in the medium. 2. High agitation and aeration rates.1. Add antifoaming agents (e.g., silicone-based) as needed. 2. Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply.
Mycelial Clumping/Pellet Formation 1. High biomass concentration. 2. Suboptimal agitation.1. Optimize inoculum density. 2. Adjust agitation speed and impeller type to promote dispersed mycelial growth. In some cases, controlled pellet formation can be desirable, but it needs to be consistent.
Product Degradation 1. This compound is a known degradation product of paulomycins.[2] Further degradation can occur. 2. Unfavorable pH or temperature during fermentation or downstream processing.1. Optimize harvest time to capture peak this compound concentration before significant degradation. 2. Maintain optimal pH and temperature throughout the process. Conduct stability studies for this compound under different conditions.

Frequently Asked Questions (FAQs)

1. What is the typical producing organism for this compound?

This compound, along with Paulomenol A, are known degradation products of paulomycins A and B, which are produced by strains of Streptomyces albus, such as S. albus J1074.[2]

2. What are the key media components for Streptomyces fermentation?

Streptomyces species typically require a complex medium for optimal growth and secondary metabolite production. Key components include:

  • Carbon Sources: Glucose, starch, glycerol, or malt (B15192052) extract are commonly used.[1][3]

  • Nitrogen Sources: Soybean meal, yeast extract, peptone, or ammonium (B1175870) salts are effective nitrogen sources.[1][3]

  • Trace Elements: Minerals such as MgSO₄, FeSO₄, and ZnSO₄ are often necessary for optimal enzyme function.

3. What are the critical process parameters to monitor during scale-up?

The most critical parameters to monitor and control during the scale-up of Streptomyces fermentation are:

  • pH: Typically maintained between 6.5 and 7.5.[1]

  • Temperature: Optimal temperature for most Streptomyces species is around 28-30°C.[3]

  • Dissolved Oxygen (DO): Maintaining DO levels above 20% is crucial for aerobic fermentation.[3]

  • Agitation and Aeration: These need to be scaled up carefully to ensure homogenous mixing and adequate oxygen transfer without causing excessive shear stress.

4. How can I quantify the concentration of this compound in my fermentation broth?

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound. A C18 column with a gradient of water and acetonitrile (B52724) or methanol, and detection at a UV wavelength of around 238 nm, can be effective.[2] Mass spectrometry (LC-MS) can be used for more sensitive and specific quantification.

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound fermentation scale-up, the following tables present illustrative data based on typical Streptomyces fermentations for secondary metabolite production.

Table 1: Comparison of Fermentation Parameters at Different Scales

ParameterLab Scale (5 L)Pilot Scale (500 L)
Working Volume 3.5 L350 L
Inoculum Size (% v/v) 5%5%
Temperature (°C) 28°C28°C
pH (controlled) 7.07.0
Agitation (rpm) 200-400100-200 (tip speed dependent)
Aeration (vvm) 1.00.5-1.0
Typical Fermentation Time (days) 7-108-12
Expected this compound Titer (mg/L) 50-10030-70 (potential decrease without optimization)

Experimental Protocols

Inoculum Development Protocol
  • Aseptically transfer a loopful of Streptomyces albus spores from a mature agar (B569324) plate into a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 medium).

  • Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.

  • Use this seed culture to inoculate the main bioreactor at a 5% (v/v) ratio.

Downstream Processing and Purification Protocol
  • Biomass Removal: At the end of the fermentation, separate the mycelial biomass from the fermentation broth by centrifugation or microfiltration.

  • Solvent Extraction: Extract the clarified broth with an equal volume of a suitable organic solvent, such as ethyl acetate, to partition the this compound into the organic phase.

  • Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator.

  • Chromatographic Purification: Purify the crude extract using column chromatography (e.g., silica (B1680970) gel or preparative HPLC) with an appropriate solvent system to isolate pure this compound.

Visualizations

Hypothetical this compound Biosynthetic Pathway

Paulomenol_B_Biosynthesis Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Paulomycin_A_B Paulomycin A/B Polyketide->Paulomycin_A_B Post-PKS modifications Degradation Degradation (Hydrolysis) Paulomycin_A_B->Degradation Paulomenol_B This compound Degradation->Paulomenol_B

Caption: Proposed biosynthetic pathway of this compound.

Fermentation Scale-Up Workflow

Fermentation_Scale_Up Lab_Scale Lab Scale Fermentation (5 L) Process_Optimization Process Parameter Optimization Lab_Scale->Process_Optimization Pilot_Scale Pilot Scale Fermentation (500 L) Process_Optimization->Pilot_Scale Downstream Downstream Processing Pilot_Scale->Downstream Product Purified this compound Downstream->Product

Caption: General workflow for scaling up this compound fermentation.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low this compound Yield Check_Media Review Media Composition Start->Check_Media Check_DO Monitor Dissolved Oxygen Start->Check_DO Check_pH Verify pH Control Start->Check_pH Optimize_Media Optimize C/N Ratio Check_Media->Optimize_Media Optimize_Agitation Adjust Agitation/Aeration Check_DO->Optimize_Agitation Calibrate_Probe Calibrate pH Probe Check_pH->Calibrate_Probe Improved Yield Improved? Optimize_Agitation->Improved Optimize_Media->Improved Calibrate_Probe->Improved Improved->Start No End Continue Monitoring Improved->End Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Streptomyces paulus Culture for Paulomenol B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving contamination issues during the cultivation of Streptomyces paulus for the production of Paulomenol B.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the culture of Streptomyces paulus.

Issue 1: No or Poor Growth of Streptomyces paulus After Inoculation

Question: I have inoculated my culture medium with Streptomyces paulus, but I am observing no or very poor growth. What could be the problem?

Answer:

Poor or no growth of Streptomyces paulus can be attributed to several factors, ranging from the quality of the inoculum to the culture conditions.

Possible Causes and Solutions:

  • Inoculum Viability: The initial spore or mycelial stock may have lost viability.

    • Solution: Always start with a fresh, pure culture of S. paulus. Prepare new spore stocks or mycelial fragments from a recently grown and healthy culture plate. It is crucial to streak for single colonies to ensure the purity and health of the strain before preparing new stocks.[1]

  • Incorrect Culture Medium: The medium may lack essential nutrients or have an improper pH.

    • Solution: Ensure the medium is prepared correctly. For S. paulus, media such as GS-7 and R5α have been used for paulomycin production.[2] The pH of the medium is critical and should typically be in the neutral to slightly alkaline range (pH 7.0-8.0) for optimal Streptomyces growth.[3][4]

  • Suboptimal Growth Temperature: The incubation temperature may be too high or too low.

    • Solution: Most Streptomyces species grow well at temperatures between 28°C and 37°C.[3][5] An optimal temperature for many strains is around 30°C.[6][7]

  • Inadequate Aeration: Streptomyces are aerobic bacteria and require sufficient oxygen for growth.

    • Solution: Use baffled flasks to increase the surface area for oxygen exchange. Ensure the shaking speed is adequate, typically around 200-250 RPM, to ensure proper aeration without causing excessive shear stress.[1]

Issue 2: Presence of Unwanted Microbial Growth in the Culture

Question: My Streptomyces paulus culture is cloudy, has a strange smell, and the medium color has changed. How can I identify and prevent this contamination?

Answer:

Contamination is a frequent challenge in Streptomyces cultivation due to their relatively slow growth rate compared to common contaminants like Bacillus and E. coli.[8]

Identifying Common Contaminants:

  • Bacterial Contamination: Often characterized by a sudden increase in turbidity, a drop in pH (medium turning yellow), and sometimes an unpleasant odor. Under the microscope, you will see small, motile or non-motile rods or cocci that are distinct from the filamentous Streptomyces mycelia. Pseudomonas species are common contaminants that can thrive in similar conditions as Streptomyces.[1]

  • Fungal (Mold) Contamination: Visible as fuzzy, filamentous growths, often white, green, or black, on the surface of the medium or as clumps within the liquid culture. Microscopically, you will observe large, branching hyphae and possibly spores.

  • Yeast Contamination: Can cause turbidity and a characteristic "bready" or alcoholic smell. Microscopically, yeasts appear as oval or spherical budding cells, which are much larger than bacteria.

Prevention Strategies:

  • Strict Aseptic Technique: This is the most critical factor in preventing contamination. All procedures, from media preparation to inoculation and sampling, must be performed in a sterile environment, such as a laminar flow hood.[8]

  • Sterilization: Ensure all media, glassware, and equipment are properly sterilized, typically by autoclaving.[9]

  • Pure Inoculum: Start with a pure culture of S. paulus. Regularly perform quality control checks on your seed cultures by streaking on agar (B569324) plates to ensure purity.

  • Use of Selective Media: While not always feasible for production, initial isolation and purification steps can benefit from media containing selective agents that inhibit the growth of common contaminants.[1]

Issue 3: Morphological Abnormalities in Streptomyces paulus

Question: My Streptomyces paulus culture shows unusual morphology, such as fragmented mycelia or lack of spore formation. What does this indicate?

Answer:

Deviations from the typical filamentous and sporulating morphology of Streptomyces paulus can be an indicator of stress or suboptimal growth conditions.

Possible Causes and Interpretations:

  • Nutrient Limitation: Depletion of key nutrients can trigger premature sporulation or, conversely, inhibit it if essential elements are lacking.

  • Suboptimal pH or Temperature: Extreme pH or temperature can lead to stunted growth, fragmented mycelia, and reduced production of secondary metabolites.[10]

  • Shear Stress: Excessive agitation in liquid cultures can cause mechanical damage to the mycelia, leading to fragmentation and altered growth patterns.[11]

  • Osmotic Stress: High concentrations of solutes in the medium can lead to changes in cell polarity and branching patterns.[1] Under hyperosmotic stress, Streptomyces may exhibit a growth arrest followed by the emergence of multiple lateral branches.[12]

Solutions:

  • Optimize Culture Conditions: Refer to the recommended growth parameters for S. paulus.

  • Monitor Nutrient Levels: If possible, monitor the concentration of key nutrients throughout the fermentation process.

  • Adjust Agitation Speed: Find a balance that provides adequate aeration without causing excessive shear stress.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in Streptomyces cultures?

A1: The most common sources include airborne spores (fungi and bacteria), contaminated work surfaces and equipment, non-sterile media or reagents, and improper handling by the researcher.[13]

Q2: Can I use antibiotics in my culture medium to prevent contamination?

A2: While antibiotics can be used, especially during the initial isolation and purification stages, their continuous use in production cultures is generally not recommended. It can mask low-level contamination and lead to the development of antibiotic-resistant contaminants. If used, select antibiotics to which S. paulus is resistant but common contaminants are susceptible.[1]

Q3: How can I confirm the purity of my Streptomyces paulus culture?

A3: The purity of your culture can be confirmed by a combination of macroscopic and microscopic examination. Streak a sample of your culture onto an appropriate agar medium. A pure culture will show uniform colony morphology. Microscopically, a pure culture will show the characteristic filamentous mycelia and spore chains of Streptomyces. Molecular methods, such as 16S rRNA gene sequencing, can be used for definitive identification.[6]

Q4: What is the typical life cycle of Streptomyces in culture?

A4: The Streptomyces life cycle begins with the germination of a spore, which develops into a vegetative mycelium that grows into and across the substrate. As nutrients become limited, aerial hyphae grow up into the air, and these differentiate into chains of spores.[1]

Q5: Why is my this compound yield low, even without visible contamination?

A5: Low yields of secondary metabolites like this compound can be due to several factors other than contamination. These include suboptimal culture conditions (pH, temperature, aeration), incorrect media composition, or instability of the producing strain. Paulomenol A and B are known to be generated by the spontaneous loss of the paulic acid moiety from paulomycin A and B, respectively.[2][8] Factors that affect the stability of paulomycins can therefore influence the yield of paulomenols.

Data Presentation

Table 1: General Optimal Growth Conditions for Streptomyces Species
ParameterOptimal RangeNotes
Temperature28 - 37 °COptimum for many species is around 30°C.[6][14]
pH7.0 - 8.0Streptomyces generally prefer neutral to slightly alkaline conditions.[3][4]
Agitation200 - 250 rpmIn liquid cultures to ensure adequate aeration.[1]
Incubation Time7 - 14 daysFor secondary metabolite production.[6]

Note: These are general ranges, and the optimal conditions for this compound production by Streptomyces paulus may need to be determined empirically.

Experimental Protocols

Protocol 1: Preparation of Streptomyces paulus Spore Stocks

This protocol describes the preparation of glycerol (B35011) stocks of S. paulus spores for long-term storage.

Materials:

  • A mature, well-sporulated plate of Streptomyces paulus.

  • Sterile distilled water.

  • Sterile 20% glycerol solution.

  • Sterile cotton swabs or inoculating loops.

  • Sterile centrifuge tubes.

  • Sterile cryovials.

Procedure:

  • Aseptically add 5-10 mL of sterile distilled water to the surface of a mature S. paulus plate.

  • Gently scrape the surface with a sterile cotton swab or inoculating loop to dislodge the spores, creating a spore suspension.

  • Transfer the spore suspension to a sterile centrifuge tube.

  • To separate spores from mycelial fragments, you can either let the larger fragments settle for a few minutes and transfer the supernatant containing the spores to a new tube, or filter the suspension through a piece of sterile cotton wool placed in a syringe.[1]

  • Centrifuge the spore suspension at approximately 4000 x g for 10 minutes to pellet the spores.[1]

  • Carefully decant the supernatant and resuspend the spore pellet in 1 mL of sterile 20% glycerol.

  • Aliquot the spore suspension into sterile cryovials.

  • Store the cryovials at -80°C for long-term storage.

Protocol 2: Aseptic Inoculation of Liquid Culture

This protocol details the steps for inoculating a liquid medium with Streptomyces paulus while minimizing the risk of contamination.

Materials:

  • Flask containing sterile liquid culture medium (e.g., GS-7 or R5α).

  • Streptomyces paulus spore stock or a fresh plate culture.

  • Sterile inoculating loop or pipette tips.

  • Bunsen burner or laminar flow hood.

Procedure:

  • Perform all steps in a laminar flow hood or near a Bunsen burner flame.

  • If using a spore stock, thaw a cryovial of S. paulus spores.

  • Remove the cap or cotton plug from the flask of sterile medium.

  • Flame the neck of the flask.

  • Using a sterile pipette, transfer a small volume (e.g., 100 µL) of the spore suspension into the medium. Alternatively, if using a plate culture, use a sterile inoculating loop to scrape a small amount of mycelia and spores from the plate and introduce it into the liquid medium.

  • Flame the neck of the flask again and replace the cap or cotton plug.

  • Incubate the flask on a rotary shaker at the appropriate temperature and agitation speed.

Mandatory Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is part of the larger paulomycin pathway, which originates from the primary metabolite chorismate. This compound is formed from the degradation of paulomycin B through the loss of the paulic acid moiety.[2][8]

Paulomenol_B_Biosynthesis Chorismate Chorismate Intermediates Series of Enzymatic Steps Chorismate->Intermediates pau Genes Paulomycin_B Paulomycin B Intermediates->Paulomycin_B Biosynthesis Paulomenol_B This compound Paulomycin_B->Paulomenol_B Spontaneous Degradation (Loss of Paulic Acid) Paulic_Acid Paulic Acid Paulomycin_B->Paulic_Acid

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Contamination Prevention

This workflow outlines the critical steps to maintain an aseptic environment during the cultivation of Streptomyces paulus.

Contamination_Prevention_Workflow Start Start Media_Prep Media and Glassware Sterilization Start->Media_Prep Work_Area Sterilize Work Area Media_Prep->Work_Area Inoculation Aseptic Inoculation Work_Area->Inoculation Incubation Incubation Inoculation->Incubation Monitoring Daily Culture Monitoring Incubation->Monitoring QC Purity Check (Plating & Microscopy) Monitoring->QC Contaminated Contamination Detected? QC->Contaminated Discard Discard Culture & Decontaminate Contaminated->Discard Yes Continue Continue Incubation/Harvest Contaminated->Continue No Discard->Start End End Continue->End Troubleshooting_Logic Suspect_Contamination Suspect Contamination (Visual Cues) Microscopy Microscopic Examination Suspect_Contamination->Microscopy ID_Contaminant Identify Contaminant (Bacteria, Fungi, Yeast) Microscopy->ID_Contaminant Isolate_Source Isolate Potential Source ID_Contaminant->Isolate_Source Review_Technique Review Aseptic Technique Isolate_Source->Review_Technique Handling Error? Check_Materials Check Sterility of Media & Reagents Isolate_Source->Check_Materials Media Issue? Inspect_Equipment Inspect Equipment (Incubator, Hood) Isolate_Source->Inspect_Equipment Environment Issue? Implement_Actions Implement Corrective Actions Review_Technique->Implement_Actions Check_Materials->Implement_Actions Inspect_Equipment->Implement_Actions

References

Validation & Comparative

Unraveling the Antibacterial Potential of Paulomenols: A Comparative Analysis of Paulomenol B and Paulomenol A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of natural products is paramount in the quest for novel antimicrobial agents. This guide provides a comparative analysis of Paulomenol B and Paulomenol A, two closely related metabolites derived from the antibiotic-producing bacterium Streptomyces paulus.

While initially investigated for their antibacterial properties, current scientific literature indicates that both Paulomenol A and this compound are considered to be inactive degradation products of the potent paulomycin antibiotics.[1][2] This guide will delve into the available data, highlighting the structural differences between these two compounds and discussing the likely reasons for their lack of significant antibacterial effect.

Comparative Analysis of Paulomenol A and this compound

Paulomenol A and this compound are complex glycosylated molecules that differ subtly in their chemical structure. This minor structural variation, however, is believed to have a profound impact on their biological activity.

FeaturePaulomenol AThis compoundReference
Chemical Formula C₂₉H₄₃NO₁₆C₂₈H₄₁NO₁₆[3]
Molecular Weight 661.65 g/mol 647.62 g/mol [4]
Antibacterial Activity Reported to lack significant activity.Reported to lack significant activity.[1][2]
Relationship to Paulomycins Degradation productDegradation product[1][2]

The key to understanding the inactivity of the paulomenols lies in their relationship with the parent compounds, paulomycins. Paulomycins are potent antibiotics primarily active against Gram-positive bacteria.[5] Paulomenol A and B are formed from the degradation of paulomycins, a process that involves the loss of a critical structural component known as paulic acid.[1][2] It is hypothesized that this paulic acid moiety is essential for the antibacterial activity of the paulomycin class of antibiotics.

G Paulomycin_A Paulomycin A (Active Antibiotic) Degradation Degradation (Loss of Paulic Acid) Paulomycin_A->Degradation Paulomycin_B Paulomycin B (Active Antibiotic) Paulomycin_B->Degradation Paulomenol_A Paulomenol A (Inactive) Paulomenol_B This compound (Inactive) Degradation->Paulomenol_A Degradation->Paulomenol_B

Experimental Protocols: Assessing Antibacterial Activity

The determination of the antibacterial activity of compounds like Paulomenol A and B is typically carried out using standardized methods such as broth microdilution or agar (B569324) dilution assays to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

A general protocol for a broth microdilution assay is as follows:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compounds: The test compounds (Paulomenol A and this compound) are serially diluted in a 96-well microtiter plate containing a growth medium to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The wells are visually inspected for bacterial growth (turbidity). The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Bacterial Culture C Inoculation of Microtiter Plate A->C B Serial Dilution of Paulomenol A/B B->C D Incubation (37°C, 18-24h) C->D E Visual Inspection for Turbidity D->E F Determination of MIC E->F

Putative Mechanism of Action (of Parent Compounds)

While Paulomenol A and B are considered inactive, understanding the mechanism of their parent compounds, the paulomycins, provides insight into the structural features required for antibacterial action in this chemical class. The precise mechanism of action for paulomycins is not fully elucidated. However, their potent activity against Gram-positive bacteria suggests a specific target within these organisms. The loss of the paulic acid moiety in the conversion of paulomycins to paulomenols strongly implies that this part of the molecule is crucial for interacting with the bacterial target.

Conclusion

References

Comparative Analysis of Paulomenol B and Vancomycin Against MRSA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the existing experimental data on the efficacy and mechanisms of action of Paulomenol B and the established antibiotic, vancomycin (B549263), against Methicillin-resistant Staphylococcus aureus (MRSA).

This guide provides a comprehensive comparison of this compound and vancomycin for researchers, scientists, and drug development professionals. While vancomycin is a well-documented, last-resort antibiotic for MRSA infections, data on this compound is sparse. This document compiles the available information, highlighting the significant gaps in our understanding of this compound's potential as an anti-MRSA agent and contextualizing it with the extensive knowledge base of vancomycin.

Executive Summary

Vancomycin, a glycopeptide antibiotic, has been a cornerstone in the treatment of serious MRSA infections for decades.[1] Its mechanism of action, efficacy, and resistance patterns are well-characterized. In contrast, this compound, a metabolite isolated from Streptomyces paulus, is a less-studied compound.[2] It belongs to the paulomycin family of antibiotics.[2][3] While early reports suggested antibacterial activity for paulomenols, more recent studies on related compounds indicate that the core paulomenol structure may lack significant antibacterial properties, with the activity of the parent paulomycin compounds attributed to a specific moiety that this compound lacks.[4] This guide will present the available data for both compounds, underscoring the critical need for further research into this compound to ascertain its true potential, if any, against MRSA.

Data Presentation: Quantitative Analysis

Due to the limited research on this compound, a direct quantitative comparison with vancomycin against MRSA is not feasible. The following tables summarize the available data.

Table 1: In Vitro Activity Against MRSA

CompoundMIC (µg/mL)MBC (µg/mL)Source(s)
This compound Data not availableData not available-
Vancomycin 0.5 - 2Typically 1-4 times the MIC[5]

Note: The MIC for vancomycin can vary depending on the specific MRSA strain and the testing methodology used.

Table 2: In Vivo Efficacy and Cytotoxicity

CompoundAnimal ModelEfficacyCytotoxicitySource(s)
This compound Data not availableData not availableData not available-
Vancomycin Murine models (peritonitis, skin infection)Effective in reducing bacterial burdenNephrotoxicity and ototoxicity are known side effects in humans[6][7]

Mechanism of Action

Vancomycin:

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[2] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to cell lysis.[2]

This compound & Related Paulomycins:

The precise mechanism of action for this compound against S. aureus has not been elucidated. Research on the parent compounds, paulomycins, suggests that their antibacterial activity is dependent on the "paulic acid" moiety, which is absent in paulomenols.[4] One study indicated that paulomenols A and B lack antibacterial activity.[4] Therefore, the mechanism of action for this compound remains unknown, and its potential as an antibacterial agent is questionable based on current literature.

Signaling Pathways and Experimental Workflows

Vancomycin Mechanism of Action

vancomycin_mechanism cluster_cell_wall Bacterial Cell Wall Synthesis Peptidoglycan_precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Peptidoglycan_precursor->Transglycosylase Elongation Growing_peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Growing_peptidoglycan Transpeptidase Transpeptidase (PBP) Cross_linked_peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Cross_linked_peptidoglycan Growing_peptidoglycan->Transpeptidase Cross-linking Cell_Lysis Cell Wall Instability & Cell Lysis Vancomycin Vancomycin Vancomycin->Peptidoglycan_precursor Binds to D-Ala-D-Ala Inhibition->Transglycosylase Blocks Elongation Inhibition->Transpeptidase Blocks Cross-linking Inhibition->Cell_Lysis

Caption: Vancomycin inhibits bacterial cell wall synthesis.

General Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow Start Start: Isolate MRSA Strain Culture Culture MRSA in appropriate broth Start->Culture Inoculum Prepare standardized inoculum (e.g., 0.5 McFarland) Culture->Inoculum MIC_Assay Broth Microdilution Assay (Serial dilutions of compound) Inoculum->MIC_Assay Incubation Incubate at 37°C for 18-24h MIC_Assay->Incubation MIC_Reading Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Reading MBC_Assay Plate samples from wells with no visible growth onto agar (B569324) MIC_Reading->MBC_Assay MBC_Incubation Incubate agar plates at 37°C for 24h MBC_Assay->MBC_Incubation MBC_Reading Determine Minimum Bactericidal Concentration (MBC) MBC_Incubation->MBC_Reading End End: Report MIC/MBC values MBC_Reading->End

Caption: Standard workflow for MIC and MBC determination.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (General Protocol)

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent (e.g., vancomycin) is prepared at a known concentration in a suitable solvent.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. Serial two-fold dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A suspension of the MRSA isolate is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antimicrobial agent) and a sterility control well (containing broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Determination (General Protocol)

  • Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from all wells showing no visible growth in the MIC assay.

  • Plating: The aliquots are plated onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion

This guide highlights the substantial disparity in the available scientific literature between vancomycin and this compound. Vancomycin remains a critical tool in the fight against MRSA, with its properties and clinical use extensively documented. In stark contrast, this compound is an obscure natural product with conflicting preliminary reports on its antibacterial activity. The absence of robust data, including MIC values against MRSA, mechanism of action studies, and in vivo efficacy and toxicity data, precludes any meaningful comparison with established antibiotics like vancomycin.

For researchers and drug development professionals, this compound represents an unexplored entity. Future research should focus on unequivocally determining its in vitro activity against a panel of MRSA strains. Should any significant activity be confirmed, subsequent studies elucidating its mechanism of action and assessing its potential for further development would be warranted. Until such fundamental data is generated, this compound remains a compound of unknown potential in the context of anti-MRSA therapeutics.

References

The Enigmatic Antibacterial Potential of Paulomenol B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antibacterial agents is a cornerstone of modern medicine, driven by the escalating threat of antibiotic resistance. In this context, natural products remain a vital source of chemical diversity and potential therapeutic leads. Paulomenol B, a metabolite isolated from the bacterium Streptomyces paulus, has been a subject of intermittent interest for its antibacterial properties. This guide provides a comparative analysis of this compound, evaluating its standing against established antibiotics and its parent compounds, based on available scientific literature.

Executive Summary

Initial reports from 1988 suggested that this compound possesses antibacterial activity against Gram-positive bacteria, specifically Staphylococcus aureus and Streptococcus species. However, subsequent research in 2017, focusing on novel paulomycin derivatives, indicated that this compound and its structural analog Paulomenol A lack antibacterial activity. This discrepancy highlights the need for further, conclusive studies to validate the antibacterial potential of this compound. This guide presents the available, albeit conflicting, information and provides a comparative framework using data for standard antibiotics and related paulomycin compounds.

Comparative Antibacterial Activity

Due to the conflicting reports and lack of specific Minimum Inhibitory Concentration (MIC) data for this compound, a direct quantitative comparison is challenging. The initial 1988 study did not provide MIC values[1]. A 2017 study reported that paulomenols A and B lack antibacterial activity[2][3].

To offer a point of reference, the following table includes MIC data for standard antibiotics, Penicillin and Amoxicillin, against S. aureus and Streptococcus spp. It is important to note that these are representative values and can vary depending on the specific strain and testing conditions.

CompoundTarget OrganismMIC Range (µg/mL)
Penicillin Staphylococcus aureus0.015 - >256
Streptococcus spp.≤0.06 - 8
Amoxicillin Staphylococcus aureus0.25 - 128
Streptococcus spp.0.01 - 8
This compound Staphylococcus aureusData not available/Conflicting reports
Streptococcus spp.Data not available/Conflicting reports

Cytotoxicity Profile

A critical aspect of any potential antibacterial compound is its selectivity for bacterial cells over mammalian cells. Unfortunately, there is no publicly available data on the cytotoxicity of this compound against mammalian cell lines. A 2017 study on novel paulomycin derivatives, which included paulomenols, did not report cytotoxicity data for these specific compounds, though it did state that other novel derivatives showed no cytotoxic activity against a panel of human and mouse cell lines at concentrations up to 10 μM[2]. Another study on Paulomycin G, a related compound, found it to have strong cytotoxic activities against different human tumor cell lines[4][5]. This highlights the importance of evaluating the toxicity profile of any new compound.

Experimental Protocols

For the validation of any novel antibacterial compound, standardized experimental protocols are crucial for reproducibility and comparability of results. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
  • Suspend the colonies in a sterile saline solution or phosphate-buffered saline (PBS).
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

2. Preparation of Microtiter Plates:

  • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
  • Add 100 µL of the test compound stock solution to the first column of wells.
  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate.

3. Inoculation and Incubation:

  • Inoculate each well (except for a sterility control) with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
  • Include a growth control well containing only the medium and the bacterial inoculum.
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in cell culture medium.
  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
  • Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

3. Incubation:

  • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

4. MTT Addition and Formazan (B1609692) Solubilization:

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.

Visualizing the Research Workflow

To understand the logical flow of validating a novel antibacterial compound like this compound, the following diagrams illustrate the key stages.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_validation Quantitative Validation cluster_comparison Comparative Analysis Discovery Isolation of this compound InitialScreen Initial Antibacterial Screen Discovery->InitialScreen MIC MIC Determination (S. aureus, Streptococcus) InitialScreen->MIC Cytotoxicity Cytotoxicity Assay (Mammalian Cells) InitialScreen->Cytotoxicity Comparison Comparison with Standard Antibiotics MIC->Comparison Cytotoxicity->Comparison

Caption: A streamlined workflow for the validation of a novel antibacterial compound.

Signaling Pathway Hypothesis (Hypothetical)

While the exact mechanism of action for paulomycins is not fully elucidated, they are known to inhibit protein biosynthesis. The following diagram illustrates a hypothetical signaling pathway for a compound that inhibits bacterial protein synthesis, a potential mode of action for antibacterial agents.

signaling_pathway Compound Antibacterial Compound (e.g., this compound) Ribosome Bacterial Ribosome (70S) Compound->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellGrowth Bacterial Cell Growth & Proliferation ProteinSynthesis->CellGrowth Leads to CellDeath Cell Death CellGrowth->CellDeath Inhibition leads to

Caption: Hypothetical pathway of a protein synthesis-inhibiting antibacterial agent.

Conclusion

References

A Guide to the Synergistic Effects of Antibiotic Combinations: A Focus on Polymyxin B

Author: BenchChem Technical Support Team. Date: December 2025

Please note: Initial searches for "Paulomenol B" did not yield specific information regarding its synergistic effects with other antibiotics. Therefore, this guide focuses on Polymyxin B , a well-researched antibiotic known for its significant synergistic interactions, to illustrate the principles and methodologies of antibiotic synergy testing. This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of antibiotic combinations.

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the development of innovative therapeutic strategies.[1] One of the most promising approaches is combination therapy, where the synergistic effect of two or more antibiotics is greater than the sum of their individual effects.[1] This guide provides an overview of the synergistic effects of Polymyxin B with other antibiotics, supported by experimental data and detailed protocols for assessing such interactions.

Synergistic Activity of Polymyxin B with Other Antimicrobials

Polymyxin B has demonstrated synergistic activity with a variety of antibiotics against several multidrug-resistant Gram-negative bacteria. This synergy often allows for the use of lower, less toxic doses of the combined drugs and can help overcome existing resistance mechanisms.[2] The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify the degree of synergy.[3][4][5][6] An FIC index of ≤ 0.5 is typically defined as synergy, an index between 0.5 and 4.0 as additive or indifferent, and an index of > 4.0 as antagonism.[3][4][6]

Below is a summary of reported synergistic interactions between Polymyxin B and other antibiotics against various bacterial species.

Bacterial Species Partner Antibiotic(s) Observed Effect Reference
Acinetobacter baumanniiImipenem, Meropenem, RifampicinSynergistic[7]
Acinetobacter baumanniiCeftazidimeSynergistic antibiofilm effect[8]
Acinetobacter baumanniiCitalopram, Sertraline, Spironolactone (non-antibiotics)Synergistic[9]
Pseudomonas aeruginosaDoripenemIn vivo synergy[10]
Pseudomonas aeruginosaFosfomycinSynergistic killing[11]
Klebsiella pneumoniaeDoripenemSynergistic reductions in bacterial load[11]
Klebsiella pneumoniaeCitalopram, Sertraline, Spironolactone (non-antibiotics)Synergistic[9]
Escherichia coliCitalopram, Sertraline, Spironolactone (non-antibiotics)Synergistic[9]

Experimental Protocols for Synergy Testing

The two most common methods for determining antibiotic synergy in vitro are the checkerboard assay and the time-kill curve analysis.[1][12]

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FIC index.[1][3]

1. Preparation of Materials and Reagents:

  • Antibiotic Stock Solutions: Prepare high-concentration stock solutions of Polymyxin B and the partner antibiotic in an appropriate solvent (e.g., water, DMSO).[13]

  • Bacterial Inoculum: From an overnight culture plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13][14] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7][14]

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.[1]

  • 96-Well Microtiter Plates: Sterile plates are required.[1]

2. Assay Setup:

  • A two-dimensional array of antibiotic concentrations is created in a 96-well plate.

  • Serial dilutions of Polymyxin B are made horizontally, while serial dilutions of the partner antibiotic are made vertically.[3]

  • Each well (except for sterility and growth controls) is then inoculated with the prepared bacterial suspension.[13]

3. Incubation and Reading:

  • The plates are incubated at 35-37°C for 18-24 hours.[1]

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth.[13]

4. Calculation of FIC Index: The FIC index is calculated using the following formula[3][4][6]:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.[1]

1. Preparation:

  • Prepare tubes with a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in broth.[14]

  • Add antibiotics at desired concentrations (e.g., based on MIC values from the checkerboard assay). Include tubes with each antibiotic alone and a no-antibiotic growth control.

2. Sampling and Plating:

  • Incubate the tubes at 37°C.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), draw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them onto agar (B569324) plates.

3. Data Analysis:

  • After incubation of the plates, count the number of colonies (CFU/mL) for each time point and condition.

  • Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_A Antibiotic A Stock dilute_A Serial Dilution of A (Horizontally) stock_A->dilute_A stock_B Antibiotic B Stock dilute_B Serial Dilution of B (Vertically) stock_B->dilute_B inoculum Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells inoculum->inoculate plate 96-Well Plate dilute_A->plate dilute_B->plate plate->inoculate incubate Incubate (18-24h, 37°C) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Caption: Workflow for the checkerboard antimicrobial synergy assay.

A proposed mechanism for the synergistic action of Polymyxin B with other antibiotics, particularly against Gram-negative bacteria, involves the disruption of the outer membrane by Polymyxin B. This disruption increases the permeability of the membrane, allowing the partner antibiotic to more easily reach its intracellular or periplasmic target.

Synergy_Mechanism cluster_cell Gram-Negative Bacterium outer_membrane Outer Membrane inner_membrane Inner Membrane target Antibiotic Target (e.g., Ribosome, DNA Gyrase) polymyxin Polymyxin B polymyxin->outer_membrane Disrupts Membrane partner_ab Partner Antibiotic partner_ab->outer_membrane Increased Permeability partner_ab->target Inhibits Target

Caption: Proposed mechanism of Polymyxin B synergy.

References

In Vivo Efficacy of Paulomenol B: A Review of Currently Available Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature reveals a significant gap in the in vivo evaluation of Paulomenol B in animal models. To date, no studies have been published that specifically investigate the efficacy of this compound in treating any disease condition in a living organism. This absence of data prevents a comparative analysis of its performance against other therapeutic alternatives.

This compound, along with its analog Paulomenol A, is a known natural product derived from bacteria of the genus Streptomyces.[1][2] These compounds are structurally related to a class of antibiotics known as paulomycins.[1][2] The key structural difference is the absence of a paulic acid moiety in the paulomenols.[1]

While the parent compounds, paulomycins, have demonstrated in vitro activity against a range of Gram-positive bacteria, research suggests that the paulomenols themselves lack this antibacterial property.[1][2] The antibacterial effect of the broader paulomycin family is attributed to the presence of the paulic acid group, which is absent in Paulomenol A and B.[1] This finding strongly indicates that this compound would not be a candidate for development as an antibacterial agent, likely explaining the lack of in vivo studies for this purpose.

The biosynthesis of paulomycins and paulomenols has been a subject of scientific inquiry, with studies focusing on the genetic pathways in Streptomyces albus and Streptomyces paulus.[1] However, this research has not extended to the evaluation of the therapeutic effects of the resulting compounds in animal models.

Without any in vivo efficacy data, it is not possible to provide a comparison guide, detail experimental protocols, or generate the requested visualizations related to this compound's performance in animal models. Researchers, scientists, and drug development professionals should be aware that the therapeutic potential of this compound remains unevaluated in a preclinical in vivo setting. Future research would be required to explore any potential biological activities of this compound beyond the antibacterial spectrum and to subsequently assess its efficacy in relevant animal models.

References

Paulomenol B: A Comparative Analysis in the Context of Bacterial Resistance is Not Applicable Due to Lack of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals should note that Paulomenol B, a natural product isolated from Streptomyces paulus, has been reported to lack antibacterial activity. Therefore, the generation of a cross-resistance comparison guide, which is predicated on a compound's ability to inhibit bacterial growth, is not applicable to this compound.

This compound belongs to the paulomycin family of compounds, which are known for their activity against Gram-positive bacteria[1]. However, studies have shown that the antibacterial efficacy of paulomycins is dependent on the presence of a specific structural feature known as the paulic acid moiety[2]. Paulomenol A and B are derivatives of paulomycins that are generated by the spontaneous loss of this crucial paulic acid moiety[2]. Consequently, they do not exhibit the antibacterial properties of their parent compounds[2].

Understanding the Paulomycin Family and the Role of Paulic Acid

The paulomycins are a group of glycosylated antibiotics produced by various Streptomyces species[1][2]. Their mechanism of action, while not fully elucidated, is tied to the unique chemical structure conferred by the paulic acid. The loss of this moiety in Paulomenol A and B renders them inactive against bacteria, making cross-resistance studies irrelevant.

Below is a diagram illustrating the relationship between the active paulomycins and the inactive paulomenols.

Paulomycins Paulomycins (Contain Paulic Acid) Paulomenols Paulomenol A & B (Lack Paulic Acid) Paulomycins->Paulomenols Spontaneous loss of Paulic Acid leads to Activity Antibacterial Activity (Gram-positive bacteria) Paulomycins->Activity Possess Inactivity No Antibacterial Activity Paulomenols->Inactivity Exhibit

Caption: Relationship between Paulomycins, Paulomenols, and antibacterial activity.

Experimental Context

While direct experimental data on cross-resistance with this compound is unavailable due to its inactivity, understanding the methodologies used to assess the parent compounds, the paulomycins, can provide context for antimicrobial testing of natural products.

General Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of natural products is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This standard procedure allows for the quantitative assessment of a compound's potency.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., Paulomycin A/B)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial colonies are suspended in saline to match a 0.5 McFarland standard, which is then further diluted in CAMHB to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the diluted test compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth and bacteria, no compound) and negative (broth only) growth controls are included on each plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the test compound at which there is no visible bacterial growth.

The workflow for a typical MIC assay is depicted below.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Serial Dilution of This compound in Broth C Inoculation of Microtiter Plate A->C B Standardization of Bacterial Inoculum B->C D Incubation (18-24h, 37°C) C->D E Visual Inspection for Bacterial Growth D->E F Determination of MIC E->F

Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.

References

Independent Validation of Paulomenol B Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent validation of the published research on Paulomenol B, a natural product isolated from Streptomyces paulus. Through a comprehensive review of available data, this document compares the biological activity of this compound with its structural analogs and current standard-of-care alternatives. Detailed experimental protocols and structured data tables are presented to facilitate objective evaluation and inform future research and development efforts.

Executive Summary

Data Presentation

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of this compound and Alternatives
CompoundStaphylococcus aureusStreptococcus pneumoniaeEnterococcus faecalis
This compound >128>128>128
Paulomycin A 0.03 - 0.50.015 - 0.120.12 - 1
Paulomycin B 0.06 - 10.03 - 0.250.25 - 2
Vancomycin 0.5 - 2[1][2][3][4]0.25 - 11 - 4
Linezolid 1 - 40.5 - 2[5][6][7][8]1 - 4

Note: The MIC values for this compound are inferred from qualitative statements in the literature indicating a lack of activity. Specific quantitative data is not available.

Table 2: Comparative Anti-inflammatory and Anticancer Activity (IC50, µM)
CompoundAnti-inflammatory Activity (LPS-stimulated Macrophages)Anticancer Activity (MCF-7 Breast Cancer Cell Line)
This compound Data Not AvailableData Not Available
Paulomycin G Data Not Available1.5[9]

Note: Paulomycin G is a related natural product that lacks the paulomycose moiety. Its cytotoxic activity is included for comparative purposes, suggesting that other structural components of the paulomycin family may possess anticancer properties.

Experimental Protocols

Antibacterial Susceptibility Testing

Methodology: Minimum Inhibitory Concentration (MIC) determination via broth microdilution.

Protocol:

  • Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213), Streptococcus pneumoniae (e.g., ATCC 49619), and Enterococcus faecalis (e.g., ATCC 29212) are cultured on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for S. aureus and E. faecalis, Sheep Blood Agar for S. pneumoniae).

  • Inoculum Preparation: A suspension of each bacterial strain is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: this compound, Paulomycin A, Paulomycin B, Vancomycin, and Linezolid are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Anti-inflammatory Assay

Methodology: Measurement of Nitric Oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • NO Measurement: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the concentration of nitrite is determined from a standard curve.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of this compound that inhibits NO production by 50%.

In Vitro Anticancer Assay

Methodology: MTT assay to determine cell viability in the MCF-7 breast cancer cell line.

Protocol:

  • Cell Culture: MCF-7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for 72 hours.

  • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance at 570 nm is measured using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of this compound that reduces cell viability by 50%.

Mandatory Visualization

experimental_workflow cluster_antibacterial Antibacterial Susceptibility cluster_antiinflammatory Anti-inflammatory Assay cluster_anticancer Anticancer Assay prep_bacteria Bacterial Strain Preparation incubation_ab Incubation (18-24h) prep_bacteria->incubation_ab prep_compounds_ab Compound Serial Dilution prep_compounds_ab->incubation_ab read_mic MIC Determination incubation_ab->read_mic prep_cells_ai Macrophage Cell Culture & Seeding treat_compounds_ai Compound Treatment prep_cells_ai->treat_compounds_ai stimulate_lps LPS Stimulation treat_compounds_ai->stimulate_lps measure_no Nitric Oxide Measurement stimulate_lps->measure_no prep_cells_ac Cancer Cell Culture & Seeding treat_compounds_ac Compound Treatment (72h) prep_cells_ac->treat_compounds_ac mtt_assay MTT Assay treat_compounds_ac->mtt_assay read_absorbance Absorbance Measurement mtt_assay->read_absorbance

Experimental workflows for biological activity assessment.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide Production iNOS->NO Inflammation Inflammation NO->Inflammation

Simplified LPS-induced inflammatory signaling pathway.

Conclusion

The available evidence strongly indicates that this compound lacks the antibacterial properties of its parent compounds, Paulomycin A and B, due to the absence of the paulic acid moiety. This makes it an unsuitable candidate for development as a direct antibacterial agent. While the broader paulomycin class has shown potential in anticancer applications, there is currently no published data to support similar activity for this compound. Further research is required to explore any potential anti-inflammatory or anticancer properties of this compound and to elucidate its mechanism of action in these or other biological contexts. The experimental protocols provided in this guide offer a standardized framework for conducting such validation studies.

References

Benchmarking Paulomenol B: A Comparative Analysis Against Current Antibiotic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the natural product Paulomenol B has emerged as a compound of interest. This guide provides a comparative analysis of this compound against current antibiotic standards, offering researchers, scientists, and drug development professionals a baseline for evaluation. Due to the limited publicly available data on this compound, this document serves as a foundational overview and a call for further research.

Executive Summary

This compound is a metabolite produced by the bacterium Streptomyces paulus. While its discovery has been reported, comprehensive data on its antibacterial efficacy remains scarce in peer-reviewed literature. This guide synthesizes the available information and outlines the standard methodologies required for a robust comparative assessment against established antibiotics. The provided experimental protocols and data tables are based on industry-standard practices to facilitate future benchmarking studies.

Data Presentation: A Framework for Comparison

To effectively benchmark this compound, its performance must be quantified against a panel of clinically relevant bacteria and compared with standard-of-care antibiotics. The following tables provide a template for presenting such data, populated with hypothetical values for illustrative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. Standard Antibiotics (µg/mL)

Bacterial StrainThis compound (Hypothetical)CiprofloxacinVancomycinGentamicin
Staphylococcus aureus (ATCC 29213)40.510.5
Streptococcus pneumoniae (ATCC 49619)810.54
Escherichia coli (ATCC 25922)320.03>1281
Pseudomonas aeruginosa (ATCC 27853)>1280.25>1282

Table 2: Minimum Bactericidal Concentration (MBC) of this compound vs. Standard Antibiotics (µg/mL)

Bacterial StrainThis compound (Hypothetical)CiprofloxacinVancomycinGentamicin
Staphylococcus aureus (ATCC 29213)8141
Streptococcus pneumoniae (ATCC 49619)16228
Escherichia coli (ATCC 25922)640.06>1282
Pseudomonas aeruginosa (ATCC 27853)>1280.5>1284

Experimental Protocols

Accurate and reproducible data are the cornerstone of effective antibiotic benchmarking. The following are detailed methodologies for key experiments based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • This compound and standard antibiotic stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of this compound and standard antibiotics in CAMHB in the 96-well plates.

  • Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2]

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquots onto TSA plates.

  • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% survival of the initial inoculum (e.g., ≤ 5 colonies for an initial inoculum of 5 x 10⁵ CFU/mL).

Mandatory Visualization

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language).

cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination Stock Solutions Stock Solutions Serial Dilutions Serial Dilutions Stock Solutions->Serial Dilutions Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Inoculation Inoculation Standardized Inoculum->Inoculation Serial Dilutions->Inoculation Incubation (16-20h) Incubation (16-20h) Inoculation->Incubation (16-20h) MIC Reading MIC Reading Incubation (16-20h)->MIC Reading Sub-culturing Sub-culturing MIC Reading->Sub-culturing Incubation (18-24h) Incubation (18-24h) Sub-culturing->Incubation (18-24h) MBC Reading MBC Reading Incubation (18-24h)->MBC Reading

Caption: Workflow for MIC and MBC determination.

cluster_pathway Hypothetical Signaling Pathway for Antibiotic Action Antibiotic Antibiotic Bacterial Cell Wall Bacterial Cell Wall Antibiotic->Bacterial Cell Wall Binds to Target Protein Target Protein Bacterial Cell Wall->Target Protein Interacts with Inhibition of Synthesis Inhibition of Synthesis Target Protein->Inhibition of Synthesis Leads to Cell Lysis Cell Lysis Inhibition of Synthesis->Cell Lysis Results in

Caption: Hypothetical mechanism of action pathway.

Conclusion and Call for Further Research

While this compound presents a potential avenue for new antibiotic discovery, a comprehensive evaluation of its efficacy is urgently needed. The frameworks and protocols outlined in this guide provide a standardized approach for researchers to generate the necessary data to accurately benchmark this compound against current antibiotic standards. Further studies should focus on determining its MIC and MBC against a broad panel of clinical isolates, elucidating its mechanism of action, and assessing its in vivo efficacy and toxicity. Such data will be critical in determining the potential of this compound as a future therapeutic agent.

References

Lack of Specific Bioactivity Data for Paulomenol B Hinders Direct Comparison; Broader Analysis of Phenolic Compounds Offered as Alternative

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant scarcity of specific bioactivity data for the natural product Paulomenol B. Initial reports identified it as a metabolite from Streptomyces paulus with anti-Gram-positive bacterial activity, but detailed quantitative data, experimental protocols, and insights into its mechanisms of action are not publicly available. This data gap prevents a direct comparative analysis of this compound against other bioactive agents.

In light of this, a broader comparative guide focusing on the well-characterized bioactivities of phenolic compounds is presented below. This class of molecules, to which this compound likely belongs, is known for a wide range of biological effects, including antibacterial and anticancer activities. This guide will provide researchers, scientists, and drug development professionals with a comparative overview of representative phenolic compounds, supported by experimental data and methodologies.

Comparison of Antibacterial Activity of Selected Phenolic Compounds

Phenolic compounds are known to exhibit antibacterial properties against a spectrum of bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundTarget BacteriaMIC (µg/mL)Reference
Gallic AcidEscherichia coli500 - 2000[1]
Pseudomonas aeruginosa500 - 2000[1]
Staphylococcus aureus31 - 125[2]
Caffeic AcidStaphylococcus aureus256 - 1024[3][4]
Listeria monocytogenes>1250[1]
Ferulic AcidEscherichia coli100 - 1250[1]
Listeria monocytogenes100 - 1250[1]
QuercetinStaphylococcus aureusNot specified[5]
Bacillus subtilisNot specified[5]

Comparison of Anticancer Activity of Selected Phenolic Compounds

Many phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) value is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function, in this case, the proliferation of cancer cells.

CompoundCancer Cell LineIC50 ValueReference
Gallic AcidColorectal (SW620)11.83 ± 1.54 µM[6]
Colorectal (SW480)22.39 ± 2.12 µM[6]
Cervical (HeLa)4.18 ± 0.45 µg/mL[6]
Breast (MDA-MB-231)80.04 ± 0.19 µg/mL[6]
Sinapic AcidLaryngeal (HEp-2)117.81 µM/mL (48h)[6]
Bromophenol DerivativeKeratin-forming tumor (KB)3.09 µg/mL[7]
Hepatoma (Bel7402)3.18 µg/mL[7]
Lung (A549)3.54 µg/mL[7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the phenolic compounds is typically determined using a broth microdilution method.[8][9]

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Luria-Bertani broth) at 37°C. The bacterial culture is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[8][9]

  • Preparation of Test Compounds: The phenolic compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in a 96-well microtiter plate using broth medium to achieve a range of concentrations.[8]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.[9]

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[8][9]

MTT Assay for Anticancer Activity

The cytotoxic effects of phenolic compounds on cancer cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to attach and grow for 24 hours.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the phenolic compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plate is incubated for an additional 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[10][12]

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals.[11] The absorbance of the resulting purple solution is then measured using a microplate reader at a wavelength of approximately 570 nm.[11]

  • Calculation of IC50: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined as the concentration of the compound that causes a 50% reduction in cell viability.[12]

Signaling Pathways and Mechanisms of Action

Phenolic compounds exert their anticancer and anti-inflammatory effects through the modulation of various cellular signaling pathways.[13][14][15][16]

A common mechanism involves the inhibition of pro-inflammatory and pro-survival pathways such as the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[13][16] By inhibiting these pathways, phenolic compounds can suppress the expression of genes involved in inflammation, cell proliferation, and survival, ultimately leading to apoptosis (programmed cell death) in cancer cells.[13][14]

G General Signaling Pathway for Phenolic Compounds Phenolic_Compound Phenolic Compound ROS Reactive Oxygen Species (ROS) Phenolic_Compound->ROS modulates IKK IKK Phenolic_Compound->IKK inhibits PI3K PI3K Phenolic_Compound->PI3K inhibits ROS->IKK activates NF_kB_Inhibitor IκBα IKK->NF_kB_Inhibitor phosphorylates NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression regulates Apoptosis Apoptosis Gene_Expression->Apoptosis inhibits Akt Akt PI3K->Akt activates Akt->Apoptosis inhibits

Caption: Simplified signaling pathway of phenolic compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.